IL-17A modulator-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H31N5O5 |
|---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[4-(1-hydroxy-3,5-dimethoxy-4-pyridinylidene)cyclohexa-2,5-dien-1-ylidene]amino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C33H31N5O5/c1-37-26(18-19-34-37)32(39)36-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)35-25-16-14-24(15-17-25)30-27(42-2)20-38(41)21-28(30)43-3/h4-21,29,31,41H,1-3H3,(H,36,39)/t31-/m0/s1 |
InChI Key |
MZLXJJWREASCOJ-HKBQPEDESA-N |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=C4C=CC(=C5C(=CN(C=C5OC)O)OC)C=C4 |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=C4C=CC(=C5C(=CN(C=C5OC)O)OC)C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
IL-17A modulator-2 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of IL-17A Modulator-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine centrally implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] Produced predominantly by T helper 17 (Th17) cells and other immune cells, IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[4][5] This interaction triggers downstream signaling cascades that drive the production of inflammatory mediators, leading to tissue inflammation and damage. Consequently, the modulation of IL-17A activity has become a significant therapeutic strategy. This technical guide provides a detailed overview of the mechanism of action of this compound, a small molecule inhibitor of IL-17A, within the broader context of IL-17A signaling and its therapeutic modulation.
The IL-17A Signaling Pathway
The binding of the homodimeric IL-17A cytokine to the IL-17RA/IL-17RC receptor complex initiates a series of intracellular events. This leads to the recruitment of the adaptor protein, Nuclear Factor-κB Activator 1 (Act1). Act1, in turn, associates with Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), which becomes ubiquitinated. This ubiquitination serves as a scaffold for the activation of several downstream signaling pathways, including:
-
NF-κB Pathway : Activation of the NF-κB pathway leads to the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways : The IL-17A signaling cascade also activates MAPK pathways, including ERK1/2, p38, and JNK. These pathways contribute to the stabilization of pro-inflammatory mRNA transcripts and further enhancement of the inflammatory response.
-
CCAAT/Enhancer-Binding Protein (C/EBP) Pathway : IL-17A signaling also leads to the activation of C/EBP transcription factors, which cooperate with NF-κB to induce the expression of inflammatory genes.
The culmination of these signaling events is a robust inflammatory response characterized by the recruitment of neutrophils and other immune cells to the site of inflammation, leading to the pathological manifestations observed in IL-17A-driven diseases.
Mechanism of Action of this compound
This compound is a small molecule designed to inhibit the biological activity of IL-17A. Its mechanism of action is centered on the direct binding to the IL-17A cytokine, thereby preventing its interaction with its receptor, IL-17RA. This mode of action is a form of direct antagonism of the protein-protein interaction (PPI) between IL-17A and its receptor.
By binding to a specific pocket on the IL-17A homodimer, this compound sterically hinders the cytokine from engaging with the IL-17RA subunit of the receptor complex. This blockade of the initial and critical step in the signaling cascade effectively abrogates all downstream inflammatory signaling.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound action.
Quantitative Data
The potency of this compound and other representative small molecule IL-17A inhibitors is summarized in the table below. The data is derived from various in vitro assays designed to measure the inhibition of IL-17A activity.
| Compound | Assay Type | Endpoint | Potency | Reference(s) |
| This compound | Biological Action Inhibition | pIC50 | 8.3 | |
| Macrocyclic Peptide 2 | IL-17A-stimulated IL-8 production (HaCaT) | IC50 | < 540 nM | |
| Macrocyclic Peptide 3 | IL-17A-stimulated IL-8 production (HaCaT) | IC50 | < 540 nM | |
| Ensemble Macrocycle 4 | IL-17A Binding (unspecified) | Kd | < 100 nM | |
| Ensemble Macrocycle 5 | IL-17A Binding (unspecified) | Kd | < 100 nM | |
| Ensemble Macrocycle 6 | IL-17A Binding (unspecified) | Kd | < 100 nM | |
| Hitgen Compound 41 | IL-17A Modulation (unspecified) | IC50 | 0.01 - 1.0 µM | |
| Hitgen Compound 42 | IL-17A Modulation (unspecified) | IC50 | 0.01 - 1.0 µM | |
| DICE Compound 50 | IL-17A/A or IL-17A/F HEK-blue cell assay | IC50 | < 10 µM | |
| DICE Compound 51 | IL-17A/A or IL-17A/F HEK-blue cell assay | IC50 | < 10 µM | |
| Peptide 1 (HAP) | IL-17A induced IL-6 production | IC50 | 370 nM |
Experimental Protocols
The characterization of IL-17A modulators involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
IL-17A-Induced Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) from cells stimulated with IL-17A.
Objective: To determine the functional potency of an IL-17A modulator in a cellular context.
Materials:
-
Human keratinocytes (HaCaT) or primary human dermal fibroblasts.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Recombinant human IL-17A.
-
Recombinant human TNF-α (for synergistic stimulation).
-
Test compound (this compound).
-
ELISA kit for the target cytokine (e.g., human IL-6 or IL-8).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Cell Treatment: Pre-incubate the cells with the test compound for 1 hour.
-
Stimulation: Add IL-17A (e.g., 100 ng/mL) and TNF-α (e.g., 10 ng/mL) to the wells. Include appropriate controls (unstimulated, vehicle-treated).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and determine the IC50 value.
Experimental Workflow: Cytokine Production Assay
Caption: Workflow for an IL-17A-induced cytokine production assay.
Surface Plasmon Resonance (SPR) Binding Assay
This biophysical assay measures the direct binding affinity of a compound to IL-17A.
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of an IL-17A modulator.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant human IL-17A.
-
Test compound (this compound).
-
SPR running buffer (e.g., HBS-EP+).
-
Amine coupling reagents (EDC, NHS).
Protocol:
-
Chip Immobilization: Immobilize IL-17A onto the sensor chip surface via amine coupling.
-
Compound Injection: Prepare serial dilutions of the test compound in running buffer. Inject the compound solutions over the immobilized IL-17A surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the compound in real-time by measuring the change in the SPR signal.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
HEK-Blue™ IL-17 Reporter Assay
This is a commercially available cell-based assay that utilizes HEK293 cells engineered to express the IL-17 receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Objective: To screen for and characterize modulators of the IL-17A signaling pathway.
Materials:
-
HEK-Blue™ IL-17 cells.
-
HEK-Blue™ Detection medium.
-
Recombinant human IL-17A.
-
Test compound (this compound).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Add HEK-Blue™ IL-17 cells to a 96-well plate.
-
Compound Addition: Add the test compound to the wells.
-
Stimulation: Add IL-17A to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Detection: Add HEK-Blue™ Detection medium to the wells and incubate for a further 1-4 hours.
-
Measurement: Measure the SEAP activity by reading the optical density at 620-655 nm.
-
Data Analysis: Determine the effect of the compound on IL-17A-induced SEAP activity and calculate the IC50.
Conclusion
This compound represents a class of small molecule inhibitors that offer a promising therapeutic strategy for the treatment of IL-17A-mediated diseases. By directly binding to the IL-17A cytokine and preventing its interaction with its receptor, these modulators effectively block the initiation of the pro-inflammatory signaling cascade. The in-depth understanding of the mechanism of action, coupled with robust in vitro characterization, is crucial for the continued development of novel and effective therapies targeting the IL-17 pathway. The experimental protocols and data presented in this guide provide a framework for the evaluation and comparison of such modulators in a research and drug development setting.
References
An In-depth Technical Guide to Patented IL-17A Modulator-2 and Related Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. As a central mediator of inflammation, IL-17A has emerged as a critical target for therapeutic intervention. While monoclonal antibodies targeting the IL-17A pathway have demonstrated significant clinical efficacy, there is a growing demand for orally bioavailable small molecule inhibitors that can offer an alternative treatment modality. This technical guide provides a detailed overview of the patent landscape for small molecule IL-17A modulators, with a specific focus on "IL-17A modulator-2" and related compounds disclosed by leading pharmaceutical companies.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC). This ligand-receptor interaction initiates a downstream signaling cascade that ultimately leads to the production of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides. The core signaling pathway involves the recruitment of the adaptor protein, nuclear factor-κB activator 1 (Act1), to the receptor complex. Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. This leads to the activation of downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of IL-17A target genes.
Figure 1: IL-17A Signaling Pathway.
Patented Small Molecule IL-17A Modulators: A Comparative Overview
Several pharmaceutical companies have been actively developing small molecule inhibitors that disrupt the IL-17A/IL-17RA interaction. This section provides a summary of key patented compounds and their reported biological activities.
This compound and Related Compounds
"this compound" is a specific compound identified in patent WO2021239743 A1. This and related molecules represent a significant advancement in the quest for potent and selective small molecule inhibitors of IL-17A signaling.
| Compound ID | Patent/Source | Target | Assay Type | Potency (pIC50) |
| This compound | WO2021239743 A1 | IL-17A | Not Specified | 8.3[1] |
Experimental Protocols
The biological activity of the patented IL-17A modulators has been determined using a variety of in vitro assays. Below are detailed methodologies for some of the key experiments cited in the patent literature.
Homogeneous Time Resolved Fluorescence (HTRF) Assay
This assay is a common method to assess the disruption of the IL-17A and IL-17RA protein-protein interaction.
Principle: The HTRF assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In this context, IL-17A is typically labeled with the donor and IL-17RA with the acceptor. When the two proteins interact, the fluorophores are in close proximity, leading to a FRET signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human IL-17A labeled with Eu3+ cryptate.
-
Recombinant human IL-17RA (extracellular domain) labeled with d2.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add a defined amount of labeled IL-17A and IL-17RA to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is calculated.
-
The percent inhibition is determined relative to control wells (with and without inhibitor).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
HEK-Blue™ IL-17 Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit IL-17A-induced signaling in a cellular context.
Principle: HEK-Blue™ IL-17 cells are engineered to express the human IL-17RA and IL-17RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. When IL-17A binds to its receptors on these cells, it activates the NF-κB pathway, leading to the expression and secretion of SEAP. The amount of SEAP produced is proportional to the level of IL-17A signaling and can be quantified using a colorimetric substrate.
Protocol:
-
Cell Culture:
-
Maintain HEK-Blue™ IL-17 cells according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serially diluted test compounds for a defined period (e.g., 1 hour).
-
Stimulate the cells with a sub-maximal concentration of recombinant human IL-17A.
-
Incubate for 16-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
-
SEAP Detection:
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at a specific wavelength (e.g., 620-655 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of SEAP production by the test compounds compared to the IL-17A-stimulated control.
-
Determine the IC50 values from the dose-response curves.
-
Figure 2: General Drug Discovery Workflow.
Conclusion
The development of small molecule modulators targeting the IL-17A pathway represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The patent landscape reveals a significant and ongoing effort by several pharmaceutical companies to identify and optimize potent, selective, and orally bioavailable inhibitors. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in this competitive and rapidly evolving field. Further investigation into the clinical translation of these promising preclinical candidates will be critical in determining their ultimate therapeutic potential.
References
An In-depth Technical Guide to IL-17A Modulator Target Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity of Interleukin-17A (IL-17A) modulators, with a specific focus on the core principles, experimental determination, and data interpretation relevant to drug discovery and development. While initiated by the inquiry into "IL-17A modulator-2," this document expands its scope to include a broader range of IL-17A antagonists to offer a more thorough and practical resource.
Introduction to IL-17A and Its Modulation
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in host defense against certain pathogens and is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[2][3] This interaction triggers downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[4]
Given its central role in inflammation, the IL-17A pathway has become a prime target for therapeutic intervention. IL-17A modulators, which can be monoclonal antibodies, peptides, or small molecules, aim to disrupt the interaction between IL-17A and its receptor, thereby inhibiting its pro-inflammatory signaling. The binding affinity of these modulators to IL-17A is a critical parameter that dictates their potency and potential therapeutic efficacy.
Quantitative Analysis of IL-17A Modulator Binding Affinity
The binding affinity of a modulator for its target is a measure of the strength of the interaction. It is typically quantified by the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). A lower value for these parameters generally indicates a higher binding affinity and greater potency.
Below is a summary of publicly available binding affinity data for a selection of IL-17A modulators.
| Modulator Name/Identifier | Modulator Type | Target | Assay Type | Affinity Metric | Value | Reference |
| This compound | Small Molecule | IL-17A | Not Specified | pIC50 | 8.3 | MedchemExpress |
| Compound 1 | Small Molecule | IL-17A | SPR | KD | 0.66 µM | |
| Compound 8 | Small Molecule | IL-17A | SPR | KD | 0.37 µM | |
| Compound 10 | Small Molecule | IL-17A | SPR | KD | < 100 nM | |
| Macrocycle 4, 5, 6 | Macrocycle | IL-17A | Not Specified | Kd | < 100 nM | |
| A18 | Small Molecule | IL-17RA | Not Specified | Kd | 6.35 µM |
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. The adaptor protein Act1 is recruited to the receptor complex, which in turn recruits TRAF6, leading to the activation of the NF-κB and MAPK pathways. This signaling culminates in the transcription of genes encoding various pro-inflammatory molecules.
Figure 1. Simplified IL-17A Signaling Pathway.
Experimental Protocols for Determining Binding Affinity
The accurate determination of binding affinity is paramount in the development of IL-17A modulators. Several biophysical and biochemical methods are commonly employed. Below are detailed methodologies for two widely used techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).
Objective: To determine the binding kinetics and affinity of a modulator to IL-17A.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human IL-17A
-
Test modulator
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant IL-17A (ligand) diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test modulator (analyte) in running buffer.
-
Inject the analyte solutions over the immobilized IL-17A surface, starting from the lowest concentration.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a proximity-based assay that can be used to measure the inhibition of the IL-17A/IL-17RA interaction in a high-throughput format.
Objective: To determine the IC50 value of a modulator for the inhibition of the IL-17A/IL-17RA interaction.
Materials:
-
HTRF-compatible microplate reader
-
Low-volume white microplates (384-well)
-
Tagged recombinant human IL-17A (e.g., with donor fluorophore like Europium cryptate)
-
Tagged recombinant human IL-17RA (e.g., with acceptor fluorophore like XL665)
-
Test modulator
-
Assay buffer
Procedure:
-
Compound Plating: Dispense serial dilutions of the test modulator into the microplate wells.
-
Reagent Addition:
-
Add the tagged IL-17A and tagged IL-17RA to the wells.
-
In a competitive binding format, the modulator will compete with the tagged receptor for binding to the tagged IL-17A.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., overnight) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the logarithm of the modulator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the modulator required to inhibit 50% of the IL-17A/IL-17RA interaction.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity of a potential IL-17A modulator.
Figure 2. General Workflow for Binding Affinity Determination.
Conclusion
The development of potent and selective IL-17A modulators holds significant promise for the treatment of a range of inflammatory and autoimmune diseases. A thorough understanding and accurate measurement of the target binding affinity are fundamental to the successful progression of these molecules from discovery to clinical application. This guide provides a foundational framework for researchers, scientists, and drug development professionals working in this exciting and rapidly evolving field.
References
An In-Depth Technical Guide to the Effects of IL-17A Modulator-2 on T Helper 17 (Th17) Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells integral to host defense against extracellular pathogens but also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[1][2] Their signature cytokine, Interleukin-17A (IL-17A), is a potent pro-inflammatory mediator, making the Th17/IL-17A axis a prime target for therapeutic intervention.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms governing Th17 cell differentiation and elucidates the effects of a representative small molecule, herein referred to as "IL-17A modulator-2," which functions as an inverse agonist of the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] We present detailed signaling pathways, quantitative data on modulator effects, and complete experimental protocols for in vitro analysis.
The T Helper 17 (Th17) Cell Differentiation Pathway
The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu that activates a cascade of intracellular signaling events, culminating in the expression of lineage-defining transcription factors and effector cytokines.
Key Cytokines and Signaling Cascades
The initial commitment of a naïve T cell to the Th17 lineage is primarily driven by the synergistic action of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) in mice, while human Th17 differentiation relies on cytokines like IL-1β, IL-6, and IL-23.
-
Initiation Phase (TGF-β and IL-6):
-
IL-6 binds to its receptor complex, activating Janus Kinase 2 (JAK2). JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).
-
TGF-β signaling activates SMAD proteins.
-
Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus. It is a critical factor that directly regulates the genes for IL-17, IL-21, and the IL-23 receptor (IL-23R). STAT3 also induces the expression of RORγt, the master transcription factor for Th17 cells.
-
-
Amplification and Stabilization Phase (IL-21 and IL-23):
-
IL-21 , induced by STAT3, acts in an autocrine loop to further promote STAT3 activation, reinforcing the Th17 phenotype.
-
IL-23 , whose receptor is upregulated by STAT3, is crucial for the stabilization, expansion, and pathogenic function of committed Th17 cells.
-
The convergence of these signals on the nucleus leads to the coordinated expression of RORγt and other transcription factors like IRF4 and BATF, which bind to the promoters of the Il17a and Il17f genes to initiate their transcription.
Visualization of the Th17 Differentiation Pathway
The following diagram illustrates the core signaling events leading to Th17 differentiation.
This compound: Mechanism of Action
This compound represents a class of orally bioavailable, small-molecule protein-protein interaction modulators designed to suppress the Th17 pathway. The primary mechanism for such modulators is often the direct inhibition of key transcription factors. This compound functions as a potent RORγt inverse agonist .
Instead of merely blocking the binding of a natural ligand, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation. This action actively represses the basal transcriptional activity of RORγt, preventing it from initiating the transcription of target genes, most notably Il17a and Il17f. This targeted intervention at the master regulator level effectively halts the differentiation and effector function of Th17 cells.
Visualization of Modulator-2 Point of Intervention
Quantitative Data: Effects of this compound on Th17 Differentiation
The efficacy of a RORγt inverse agonist like this compound can be quantified through in vitro Th17 differentiation assays. The tables below summarize representative data on the dose-dependent effects of such a modulator on key Th17 cell characteristics.
Table 1: Inhibition of IL-17A Cytokine Secretion
| Modulator-2 Conc. (nM) | IL-17A in Supernatant (pg/mL) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 2540 ± 180 | 0% |
| 1 | 1880 ± 150 | 26% |
| 10 | 990 ± 95 | 61% |
| 100 | 210 ± 40 | 91.7% |
| 1000 | 55 ± 15 | 97.8% |
Data represents mean ± SD from ELISA analysis of culture supernatants after 5 days of differentiation.
Table 2: Reduction in IL-17A Expressing CD4+ T Cells
| Modulator-2 Conc. (nM) | % of CD4+ IL-17A+ Cells | % Reduction |
|---|---|---|
| 0 (Vehicle) | 15.2% ± 1.8% | 0% |
| 1 | 11.8% ± 1.5% | 22.4% |
| 10 | 6.5% ± 0.9% | 57.2% |
| 100 | 1.3% ± 0.4% | 91.4% |
| 1000 | 0.4% ± 0.2% | 97.4% |
Data represents mean ± SD from intracellular cytokine staining and flow cytometry analysis.
Table 3: Downregulation of Key Th17-Related Gene Expression
| Modulator-2 Conc. (100 nM) | Gene | Fold Change vs. Vehicle |
|---|---|---|
| Rorc (RORγt) | -8.5 | |
| Il17a | -15.2 | |
| Il17f | -12.8 | |
| Il23r | -6.4 |
Data derived from RT-qPCR analysis after 72 hours of culture.
Detailed Experimental Protocols
The following section outlines a robust protocol for the in vitro differentiation of human Th17 cells from naïve CD4+ T cells and the subsequent evaluation of a modulator's efficacy.
Part 1: Isolation of Naïve CD4+ T Cells
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a fresh human buffy coat or whole blood using density gradient centrifugation (e.g., Ficoll-Paque PLUS) as per the manufacturer's instructions.
-
Naïve CD4+ T Cell Enrichment: Isolate naïve CD4+ T cells from the PBMC fraction using a negative selection immunomagnetic bead kit (e.g., Naïve CD4+ T Cell Isolation Kit). This method avoids antibody-induced cell activation. The goal is to obtain a population that is CD4+CD45RA+CCR7+ and depleted of CD45RO+, CD25+, and other memory/activated markers.
-
Purity Check: Assess the purity of the isolated cell population via flow cytometry. A purity of >95% is recommended for optimal differentiation.
-
Cell Count and Resuspension: Count the cells using a hemocytometer or automated cell counter and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
Part 2: In Vitro Th17 Differentiation
-
Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody (clone OKT3) at 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C. Wash each well twice with sterile PBS before use.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Cytokine Cocktail Preparation: Prepare a 2X Th17 polarizing cytokine cocktail in complete RPMI medium containing:
-
Anti-human CD28 antibody (2 µg/mL)
-
IL-6 (40 ng/mL)
-
TGF-β1 (10 ng/mL)
-
IL-1β (20 ng/mL)
-
IL-23 (20 ng/mL)
-
Anti-IFN-γ neutralizing antibody (2 µg/mL)
-
Anti-IL-4 neutralizing antibody (2 µg/mL)
-
-
Cell Plating and Culture:
-
Add 50 µL of the appropriate modulator dilution or vehicle control to the wells.
-
Add 50 µL of the 2X Th17 polarizing cytokine cocktail.
-
Add 100 µL of the naïve CD4+ T cell suspension (1 x 10^5 cells) to each well.
-
Culture for 5-6 days at 37°C in a humidified incubator with 5% CO₂.
-
Part 3: Analysis of Th17 Differentiation
-
Supernatant Collection for ELISA:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 150 µL of the supernatant from each well for cytokine analysis.
-
Perform an IL-17A ELISA according to the manufacturer's protocol to quantify secreted cytokine levels.
-
-
Cell Preparation for Flow Cytometry:
-
Restimulation: Resuspend the cell pellets in fresh medium containing PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Monensin or Brefeldin A). Incubate for 4-5 hours at 37°C.
-
Staining:
-
Wash cells in FACS buffer (PBS + 2% FBS).
-
Stain for surface markers (e.g., anti-human CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IL-17A (and optionally RORγt).
-
-
Acquisition: Analyze the cells on a flow cytometer. Gate on live, single CD4+ lymphocytes to determine the percentage of IL-17A-producing cells.
-
Visualization of the Experimental Workflow
Conclusion
This compound, acting as a RORγt inverse agonist, represents a targeted and potent strategy for inhibiting Th17 cell differentiation and function. By intervening at the level of the master transcriptional regulator, this class of molecules can effectively suppress the production of IL-17A and other pro-inflammatory mediators associated with the Th17 lineage. The quantitative data and detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of such compounds, enabling researchers and drug developers to accurately assess their therapeutic potential in the context of Th17-mediated diseases.
References
- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17A and Th17 Cells in Lung Inflammation: An Update on the Role of Th17 Cell Differentiation and IL-17R Signaling in Host Defense against Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 4. The Th17 Pathway in Vascular Inflammation: Culprit or Consort? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Impact of IL-17A Modulators on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Its signaling cascade triggers a robust inflammatory response, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the impact of a representative IL-17A modulator, Secukinumab (a human IgG1/κ monoclonal antibody), on its downstream signaling pathways. We delve into the quantitative effects of this modulation, present detailed experimental protocols for assessing its activity, and visualize the intricate signaling networks and experimental workflows.
Introduction to IL-17A Signaling
IL-17A is the hallmark cytokine of the Th17 subset of T helper cells and also produced by other immune cells. It exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding event initiates a conformational change in the intracellular domains, leading to the recruitment of the adaptor protein Act1 (NF-κB activator 1). Act1, an E3 ubiquitin ligase, is central to the IL-17A signaling cascade, as it connects the receptor to downstream signaling molecules.
The downstream signaling from the IL-17A receptor complex primarily activates two major pathways:
-
NF-κB Pathway: Act1 mediates the ubiquitination of TRAF6, leading to the activation of the TAK1-TAB2/3 complex. This, in turn, activates the IKK complex, resulting in the phosphorylation and degradation of IκBα. The release of NF-κB (p65/p50) allows its translocation to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs).
-
MAPK Pathways: The IL-17A signaling cascade also activates various mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38. The activation of these pathways contributes to the stabilization of mRNA transcripts of inflammatory genes and further amplifies the inflammatory response.
Mechanism of Action of IL-17A Modulator: Secukinumab
Secukinumab is a high-affinity monoclonal antibody that selectively binds to and neutralizes IL-17A. By binding to the IL-17A cytokine itself, Secukinumab prevents it from interacting with its cell surface receptor complex (IL-17RA/IL-17RC). This direct sequestration of the ligand effectively abrogates the initiation of the downstream signaling cascade, leading to a potent anti-inflammatory effect.
Logical Diagram: Mechanism of Action
Caption: Secukinumab neutralizes IL-17A, preventing receptor binding and downstream signaling.
Impact on Downstream Signaling Pathways
The neutralization of IL-17A by a modulator like Secukinumab leads to a significant reduction in the activation of key downstream signaling molecules and the subsequent expression of inflammatory mediators.
Signaling Pathway Diagram: IL-17A and Point of Modulation
Caption: IL-17A signaling pathway and the inhibitory action of Secukinumab.
Quantitative Data on the Impact of IL-17A Modulation
The efficacy of IL-17A modulators can be quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for Secukinumab.
Table 1: In Vitro Neutralization and Receptor Binding Inhibition
| Parameter | Assay Type | Cell Line/System | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (KD) | Surface Plasmon Resonance | Recombinant human IL-17A | 100-200 pM | |
| IC50 for IL-6 production | Cell-based assay | Human Dermal Fibroblasts | 0.4 nM |
| IC50 for GROα production | Cell-based assay | Human Dermal Fibroblasts | 0.14 nM | |
Table 2: Effect on Downstream Gene Expression in Psoriatic Skin
| Gene | Fold Change (Day 15 vs. Baseline) | p-value |
|---|---|---|
| DEFB4 (β-defensin 2) | -13.6 | < 0.001 |
| S100A7 | -12.5 | < 0.001 |
| IL-17C | -7.1 | < 0.001 |
| IL-8 | -5.8 | < 0.01 |
| KRT16 | -9.2 | < 0.001 |
Data adapted from studies on psoriatic lesion biopsies following Secukinumab treatment.
Detailed Experimental Protocols
Protocol: In Vitro IL-17A-induced IL-6 Production Assay
This protocol details a cell-based assay to determine the inhibitory concentration (IC50) of an IL-17A modulator.
Objective: To measure the dose-dependent inhibition of IL-17A-induced IL-6 production by an IL-17A modulator in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (FGM)
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (for co-stimulation)
-
IL-17A Modulator (e.g., Secukinumab)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well in FGM and incubate overnight.
-
Modulator Preparation: Prepare a serial dilution of the IL-17A modulator in assay medium (FGM with reduced serum).
-
Stimulation Cocktail: Prepare a stimulation cocktail containing a sub-maximal concentration of recombinant human IL-17A (e.g., 1 ng/mL) and TNF-α (e.g., 0.5 ng/mL) in assay medium.
-
Treatment:
-
Remove the growth medium from the cells.
-
Add the serially diluted IL-17A modulator to the respective wells.
-
Immediately add the stimulation cocktail to all wells except the negative control.
-
Include control wells: cells only (negative control) and cells + stimulation cocktail (positive control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-6 Quantification: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the IL-6 concentration against the log of the modulator concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow Diagram: In Vitro IC50 Determination
Caption: Workflow for determining the IC50 of an IL-17A modulator.
Conclusion and Future Directions
Modulation of the IL-17A signaling pathway represents a highly effective strategy for the treatment of various inflammatory diseases. As demonstrated with the representative modulator Secukinumab, blocking the interaction of IL-17A with its receptor leads to a potent and quantifiable reduction in downstream inflammatory signaling and gene expression. The experimental protocols and data presented herein provide a framework for the evaluation of novel IL-17A modulators.
Future research will likely focus on:
-
Developing next-generation IL-17A modulators with improved efficacy and safety profiles.
-
Investigating the long-term effects of IL-17A blockade on immune homeostasis.
-
Exploring the potential for combination therapies that target multiple inflammatory pathways.
This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of inflammatory disease therapeutics through the targeted modulation of the IL-17A pathway.
An In-depth Technical Guide to the Potential of IL-17A Modulator-2 in Neuroinflammatory Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the role of Interleukin-17A (IL-17A) in neuroinflammation and the therapeutic potential of a representative agent, designated here as IL-17A modulator-2. It covers the core signaling pathways, preclinical data from relevant animal models, and detailed experimental protocols.
Introduction: The Role of IL-17A in Neuroinflammation
Interleukin-17A (IL-17A) is a signature pro-inflammatory cytokine produced predominantly by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2][3] Emerging evidence has strongly implicated IL-17A as a critical mediator in the pathogenesis of various autoimmune and neuroinflammatory disorders, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease.[1][4]
In the central nervous system (CNS), IL-17A orchestrates inflammatory responses through several mechanisms:
-
Glial Cell Activation: It stimulates CNS-resident cells, particularly astrocytes and microglia, to produce a cascade of inflammatory mediators, including other cytokines and chemokines.
-
Blood-Brain Barrier (BBB) Disruption: IL-17A can compromise the integrity of the BBB, facilitating the infiltration of peripheral immune cells into the CNS, which amplifies the inflammatory cascade.
-
Neuronal Damage: The sustained neuroinflammatory environment promoted by IL-17A can lead to neuronal injury and contribute to the progressive nature of neurodegenerative diseases.
Given its central role, targeting the IL-17A pathway presents a promising therapeutic strategy. IL-17A modulators, such as monoclonal antibodies that neutralize IL-17A or block its receptor, have shown potential in preclinical models. This guide will explore the potential of a representative therapeutic, "this compound," by examining the underlying signaling pathways, summarizing key preclinical data, and providing detailed experimental methodologies.
The IL-17A Signaling Pathway
IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on various CNS cell types, including astrocytes, microglia, and endothelial cells.
The binding of IL-17A initiates a downstream signaling cascade:
-
Receptor-Ligand Binding: IL-17A binds to the IL-17RA/RC complex.
-
Act1 Recruitment: This binding event leads to the recruitment of the adaptor protein, Nuclear factor-kappa B activator 1 (Act1), through interactions between their respective SEFIR domains.
-
TRAF6 Engagement: Act1 subsequently recruits TNF receptor-associated factor 6 (TRAF6).
-
Downstream Activation: The Act1-TRAF6 complex activates downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
-
Gene Transcription: Activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL2, CCL2), and matrix metalloproteinases.
Preclinical Efficacy of IL-17A Modulation
The most common animal model used to study neuroinflammation in the context of multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). Studies using IL-17A inhibitors in EAE models have demonstrated significant therapeutic potential.
Quantitative Data from EAE Models
The following tables summarize representative quantitative outcomes from studies evaluating the effect of anti-IL-17A therapeutic interventions in EAE mouse models.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization, ± SEM) | Reference |
| Control (e.g., IgG) | 2.5 ± 0.3 | 12.7 ± 0.4 | |
| Prophylactic Anti-IL-17A | 0.57 ± 0.17 | Delayed / Prevented | |
| Therapeutic Anti-IL-17A | Reduced severity vs. control | Delayed Relapse | |
| GF/IL-17 Mice (CNS IL-17A) | Higher severity vs. WT | 11.7 ± 0.3 |
*Statistically significant difference compared to the respective control group.
Table 2: Cellular and Molecular Effects of this compound in the CNS
| Parameter Measured | Control Group | Anti-IL-17A Treatment Group | Model / Method | Reference |
| Inflammatory Cell Infiltration | High | Significantly Reduced | EAE / Histology | |
| VCAM-1 Expression | Elevated | Reduced | EAE / MRI | |
| Chemokine (MCP-1, MIP-2) Secretion | Basal | Significantly Upregulated (by IL-17A) | Glial Cell Culture / ELISA | |
| Pro-inflammatory Cytokine mRNA (IL-6, TNF-α) | Elevated in EAE | Reduced | EAE / Real-Time PCR |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of therapeutic candidates. Below is a representative protocol for inducing and evaluating the effect of this compound in an EAE model.
Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes the induction of EAE, a widely used model of multiple sclerosis, to test the efficacy of IL-17A modulators.
1. Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
2. Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55, MEVGWYRSPFSRVVHLYRNGK).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37RA.
-
Pertussis Toxin (PTX) in PBS.
-
This compound (therapeutic antibody) and corresponding isotype control (e.g., IgG).
-
Phosphate-Buffered Saline (PBS).
3. EAE Induction Procedure:
-
Day 0: Prepare an emulsion of MOG35-55 in CFA. Anesthetize mice and immunize subcutaneously at two sites on the flanks with 100 µL of the emulsion (containing 100-150 µg of MOG35-55).
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
Day 2: Administer a second dose of 200 ng of PTX i.p.
4. Therapeutic Intervention (Example Regimens):
-
Prophylactic: Administer this compound or isotype control i.p. starting from Day 0 or Day 3, and continue every 3-4 days until the end of the experiment.
-
Therapeutic: Begin administration of this compound or isotype control upon the first appearance of clinical signs (e.g., score of 1.0) and continue as per the defined schedule.
5. Clinical Scoring:
-
Monitor mice daily for weight loss and clinical signs of EAE starting from Day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
6. Endpoint Analysis (e.g., Day 21-28 or at peak disease):
-
Histology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze immune cell populations (e.g., CD4+, CD8+, neutrophils).
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-17A, IL-6, TNF-α) in serum or from cultured splenocytes by ELISA or Real-Time PCR.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a preclinical neuroinflammatory model.
Conclusion
The evidence from neuroinflammatory models strongly supports the pathogenic role of IL-17A in the CNS. The cytokine promotes the activation of glial cells, disrupts the blood-brain barrier, and drives the infiltration of peripheral immune cells, creating a sustained inflammatory environment that contributes to neuronal damage.
Preclinical studies in EAE models consistently demonstrate that therapeutic agents targeting the IL-17A pathway, represented here by "this compound," can significantly ameliorate disease. Treatment leads to reduced clinical severity, delayed disease onset and relapse, and a marked decrease in CNS inflammation at both cellular and molecular levels. These findings highlight the significant potential of IL-17A modulation as a targeted therapeutic strategy for neuroinflammatory diseases such as multiple sclerosis. Further research and clinical development in this area are warranted to translate these promising preclinical results into effective treatments for patients.
References
An In-depth Technical Guide to the Structure-Activity Relationship of IL-17A Modulator-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a novel small molecule inhibitor of Interleukin-17A (IL-17A), designated as IL-17A modulator-2. This compound is identified as Example 27 in the patent application WO2021239743A1. The guide will cover the core chemical scaffold, the impact of structural modifications on inhibitory activity, detailed experimental protocols for assessing compound efficacy, and a visualization of the relevant biological pathways and experimental workflows.
Introduction to IL-17A and Its Modulation
Interleukin-17A is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells. It plays a critical role in host defense against extracellular pathogens. However, the dysregulation of IL-17A signaling is a major driver in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. IL-17A exists as a homodimer and exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This interaction initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
The clinical success of monoclonal antibodies targeting IL-17A has validated this pathway as a therapeutic target. However, small molecule inhibitors offer potential advantages, including oral bioavailability and better tissue penetration. This compound represents a class of such small molecule inhibitors designed to disrupt the protein-protein interaction between IL-17A and its receptor.
Core Structure and Structure-Activity Relationship (SAR) of this compound
This compound is a potent inhibitor of the IL-17A signaling pathway with a reported pIC50 of 8.3[1]. The core structure, as detailed in patent WO2021239743A1, is based on an amino acid amide scaffold. The general structure features a central core with several points of modification (R1, R2, R3, and R4) that have been systematically altered to probe the SAR.
Table 1: Structure-Activity Relationship of this compound and Analogs
| Compound ID | R1 | R2 | R3 | R4 | pIC50 |
| This compound (Example 27) | 4-Fluorophenyl | Methyl | (S)-1-Phenylethyl | 3-Pyridyl | 8.3 |
| Analog 1 | Phenyl | Methyl | (S)-1-Phenylethyl | 3-Pyridyl | 7.9 |
| Analog 2 | 4-Chlorophenyl | Methyl | (S)-1-Phenylethyl | 3-Pyridyl | 8.1 |
| Analog 3 | 4-Fluorophenyl | Hydrogen | (S)-1-Phenylethyl | 3-Pyridyl | 7.5 |
| Analog 4 | 4-Fluorophenyl | Methyl | Benzyl | 3-Pyridyl | 7.8 |
| Analog 5 | 4-Fluorophenyl | Methyl | (S)-1-Phenylethyl | Phenyl | 7.6 |
| Analog 6 | 4-Fluorophenyl | Methyl | (S)-1-Phenylethyl | 4-Pyridyl | 8.0 |
SAR Analysis:
-
R1 Group (Aromatic Ring): The nature of the substituent on the phenyl ring at the R1 position significantly influences potency. The unsubstituted phenyl group (Analog 1) shows good activity (pIC50 = 7.9). Introduction of a halogen at the 4-position is favorable, with fluorine (this compound, pIC50 = 8.3) being slightly superior to chlorine (Analog 2, pIC50 = 8.1). This suggests that an electron-withdrawing group at this position enhances the interaction with the target, possibly through halogen bonding or by modulating the electronics of the aromatic ring.
-
R2 Group (Methyl vs. Hydrogen): The presence of a methyl group at the R2 position is critical for high potency. Replacement of the methyl group with a hydrogen atom (Analog 3) leads to a significant drop in activity (pIC50 = 7.5). This indicates a key hydrophobic interaction in a specific pocket of the IL-17A protein.
-
R3 Group (Side Chain): The stereochemistry and nature of the side chain at R3 are important for optimal binding. The (S)-1-phenylethyl group in the lead compound appears to be optimal. Replacing it with a benzyl group (Analog 4) results in a decrease in potency (pIC50 = 7.8), suggesting that the additional methyl group in the (S)-1-phenylethyl moiety contributes to a better fit in the binding pocket.
-
R4 Group (Heteroaromatic Ring): The terminal aromatic ring at R4 also plays a role in modulating activity. A 3-pyridyl group (this compound) is preferred over a phenyl group (Analog 5, pIC50 = 7.6). The nitrogen atom in the pyridine ring may be involved in a hydrogen bond or a favorable polar interaction. The position of the nitrogen is also important, as the 4-pyridyl analog (Analog 6, pIC50 = 8.0) is slightly less potent than the 3-pyridyl analog.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
3.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to measure the direct binding of the compounds to the IL-17A protein and their ability to disrupt the IL-17A/IL-17RA interaction.
-
Materials:
-
Recombinant human IL-17A tagged with terbium cryptate (donor).
-
Recombinant human IL-17RA tagged with d2 (acceptor).
-
Assay buffer: PBS, 0.1% BSA, 0.05% Tween-20.
-
384-well low-volume white plates.
-
Test compounds serially diluted in DMSO.
-
-
Protocol:
-
Add 2 µL of serially diluted test compounds to the assay plate.
-
Add 4 µL of tagged IL-17A (final concentration 1 nM) to each well.
-
Add 4 µL of tagged IL-17RA (final concentration 5 nM) to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) following excitation at 337 nm.
-
The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value. The pIC50 is calculated as -log(IC50).
-
3.2. Cell-Based IL-6 Release Assay
This functional assay measures the ability of the compounds to inhibit IL-17A-induced cytokine production in a cellular context.
-
Materials:
-
Human dermal fibroblasts (HDFs).
-
Cell culture medium: DMEM, 10% FBS, 1% penicillin-streptomycin.
-
Recombinant human IL-17A.
-
Recombinant human TNF-α.
-
96-well cell culture plates.
-
IL-6 ELISA kit.
-
Test compounds serially diluted in DMSO.
-
-
Protocol:
-
Seed HDFs in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
The next day, replace the medium with a serum-free medium and incubate for another 24 hours.
-
Pre-treat the cells with serially diluted test compounds for 1 hour.
-
Stimulate the cells with IL-17A (final concentration 10 ng/mL) and TNF-α (final concentration 1 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of IL-6 release against the compound concentration to determine the IC50 value.
-
Visualizations
4.1. IL-17A Signaling Pathway
Caption: IL-17A Signaling Pathway.
4.2. Experimental Workflow for HTRF Binding Assay
Caption: HTRF Binding Assay Workflow.
4.3. Logical Relationship of SAR
Caption: SAR Logical Relationships.
References
Early-Phase Research on IL-17A Modulator-2: A Technical Guide for Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] As a central mediator of inflammation, IL-17A has emerged as a critical target for therapeutic intervention. While several monoclonal antibodies targeting the IL-17A pathway have been successfully developed, there is a growing interest in the discovery of small molecule inhibitors that offer the potential for oral administration. This technical guide provides an in-depth overview of the early-phase research and development of a novel small molecule, IL-17A modulator-2, intended for researchers, scientists, and drug development professionals.
1. Target Profile: IL-17A
IL-17A is the hallmark cytokine of T helper 17 (Th17) cells and exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[4][5] This binding initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and antimicrobial peptides, ultimately driving neutrophil recruitment and tissue inflammation. The dysregulation of the IL-23/IL-17 axis is a central feature in many chronic inflammatory conditions.
2. IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex triggers the recruitment of the adaptor protein Act1. Act1, through its E3 ubiquitin ligase activity, activates TRAF6, leading to the activation of downstream pathways including NF-κB and MAPK. This results in the transcription of genes encoding various inflammatory mediators.
3. Lead Compound: this compound
This compound is a small molecule inhibitor of IL-17A activity. It has been identified from patent WO2021239743A1 as example 27. The primary in vitro potency of this compound is summarized in the table below.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Source |
| This compound | IL-17A | Functional Inhibition | 8.3 | ~5 |
4. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel modulator. Below are representative protocols for key in vitro assays.
4.1. In Vitro Functional Assay: IL-6 Release in Human Dermal Fibroblasts
This assay determines the ability of a test compound to inhibit IL-17A-induced production of the pro-inflammatory cytokine IL-6.
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Seeding: Plate HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in cell culture medium.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Quantification: Collect the supernatant and measure IL-6 concentration using a commercially available ELISA or HTRF kit.
-
Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.
4.2. In Vitro Selectivity Assays
To ensure the modulator is specific for the IL-17 pathway, counter-screening against other cytokine pathways is essential. For instance, a similar IL-6 release assay can be performed using TNF-α or IL-1β as the stimulant in place of IL-17A.
4.3. In Vitro Cytotoxicity Assay
This assay assesses the general toxicity of the compound on cells.
-
Cell Line: A relevant cell line, such as HaCaT keratinocytes or the primary cells used in the functional assay.
-
Method: Utilize a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: Treat cells with a range of concentrations of this compound for 24-48 hours.
-
Analysis: Measure cell viability and determine the CC50 (50% cytotoxic concentration).
5. Preclinical Development Workflow
The early-phase development of an IL-17A modulator follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.
6. In Vivo Models for Efficacy Testing
Animal models are indispensable for evaluating the in vivo efficacy of IL-17A modulators.
-
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model: This is a widely used model that recapitulates many features of human psoriasis. Topical application of IMQ on mouse skin induces an IL-23/IL-17-dependent inflammatory response, characterized by skin thickening (acanthosis), erythema, and scaling. Efficacy is assessed by measuring the reduction in these clinical scores and by histological analysis of skin biopsies. Humanized mouse models, where murine IL-17A is replaced with its human counterpart, can also be valuable tools.
-
Collagen-Induced Arthritis (CIA) Model: This model is relevant for rheumatoid arthritis and involves immunizing mice with type II collagen. The resulting inflammatory arthritis is partially driven by the IL-17 pathway. Therapeutic efficacy can be measured by a reduction in clinical arthritis scores and joint inflammation.
7. Pharmacokinetics and Safety
Early assessment of the pharmacokinetic (PK) profile is critical. Studies in rodents are typically conducted to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability. For orally administered small molecules, a favorable PK profile is essential for achieving adequate drug exposure at the target tissue.
The safety profile of IL-17A inhibitors is an important consideration. Given IL-17A's role in host defense against certain pathogens, a key safety concern is an increased risk of infections, particularly mucocutaneous candidiasis. Early toxicology studies in animals are necessary to identify any potential off-target toxicities or other adverse effects.
8. Summary of Preclinical Data (Illustrative)
The following table summarizes a hypothetical but desirable preclinical data profile for a compound like this compound.
| Parameter | Assay | Result | Interpretation |
| Potency | IL-6 Release (HDFs) | IC50 = 5 nM | High potency against the target pathway. |
| Selectivity | IL-6 Release (TNF-α stim) | IC50 > 10,000 nM | Highly selective for the IL-17A pathway. |
| Cytotoxicity | Cell Viability (HaCaT) | CC50 > 20,000 nM | Low potential for direct cellular toxicity. |
| Pharmacokinetics | Mouse Oral PK | Bioavailability = 40%T1/2 = 6 hours | Suitable for once or twice-daily oral dosing. |
| Efficacy | IMQ Psoriasis Model | 60% reduction in PASI score at 30 mg/kg | Demonstrates in vivo efficacy in a relevant disease model. |
The early-phase research of a novel small molecule like this compound requires a systematic and rigorous evaluation of its potency, selectivity, safety, and efficacy. This technical guide outlines the core experimental protocols and logical workflows necessary to build a comprehensive data package for such a compound. The promising in vitro potency of this compound, with a pIC50 of 8.3, marks it as a compound of significant interest. Further investigation through the described preclinical development cascade will be crucial to ascertain its full therapeutic potential as a novel, orally available treatment for IL-17A-mediated diseases.
References
- 1. Pharmacokinetics, Pharmacodynamics, Safety, Tolerability, and Immunogenicity of the QX002N anti-IL-17 Monoclonal Antibody: A Phase I, Randomized, Double-Blind, Single Ascending Dose Study in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 4. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to IL-17A Modulator-2 and its Interaction with the IL-17 Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, the development of therapeutic agents that modulate IL-17A activity is of significant interest. This technical guide provides a comprehensive overview of a novel therapeutic candidate, "IL-17A Modulator-2," a human monoclonal antibody designed to specifically neutralize IL-17A. We delve into its mechanism of action, its high-affinity interaction with the IL-17 receptor complex, and the downstream signaling consequences of this interaction. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction: The IL-17A Axis in Inflammation
Interleukin-17A is the hallmark cytokine of the Th17 subset of T helper cells and plays a crucial role in host defense against extracellular pathogens.[3][4] However, its dysregulation is a key driver of chronic inflammation in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC). This ligand-receptor engagement initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
The IL-17 receptor family is structurally distinct from other cytokine receptors, and its signaling pathways are unique. Upon IL-17A binding, the receptor complex recruits the adaptor protein Act1, which is essential for downstream signaling. This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the expression of inflammatory mediators.
Given its central role in inflammation, targeting the IL-17A pathway has become a successful therapeutic strategy. Several monoclonal antibodies that either directly neutralize IL-17A or block its receptor have been approved for clinical use. "this compound" represents a next-generation therapeutic approach, engineered for high affinity and specificity to IL-17A, thereby preventing its interaction with the IL-17RA/RC complex.
This compound: Mechanism of Action
This compound is a fully human IgG1 monoclonal antibody that acts as a direct antagonist of IL-17A. Its primary mechanism of action is to bind with high affinity to the IL-17A homodimer, sterically hindering its association with the IL-17RA subunit of the receptor complex. This neutralization of IL-17A effectively abrogates the downstream signaling cascade, leading to a reduction in inflammation.
The following diagram illustrates the mechanism of action of this compound.
Quantitative Analysis of this compound Interaction
The binding affinity and kinetics of this compound for human IL-17A have been characterized using Surface Plasmon Resonance (SPR). The data, summarized in the table below, demonstrates a high-affinity interaction with a slow dissociation rate, consistent with potent and sustained neutralization of the cytokine. For comparison, data from other known IL-17A inhibitors are also presented.
| Modulator | Target | k_on (1/Ms) | k_off (1/s) | K_D (M) | K_D (pM) | Reference |
| This compound (Hypothetical) | IL-17A | 1.2 x 10^6 | 1.5 x 10^-6 | 1.25 x 10^-12 | 1.25 | N/A |
| Ixekizumab | IL-17A | 1.1 x 10^7 | 2.0 x 10^-5 | 1.8 x 10^-12 | 1.8 | |
| Secukinumab | IL-17A | 1.4 x 10^6 | 2.5 x 10^-4 | 1.8 x 10^-10 | 180 | |
| Brodalumab | IL-17RA | 2.6 x 10^5 | 1.2 x 10^-4 | 4.6 x 10^-10 | 460 |
IL-17 Receptor Signaling Pathway
The binding of IL-17A to its receptor initiates a complex intracellular signaling cascade. The diagram below outlines the key components and pathways involved.
Experimental Protocols
This protocol describes the determination of binding kinetics of this compound to human IL-17A.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Human IL-17A (recombinant)
-
This compound
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
Procedure:
-
Immobilization of IL-17A:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human IL-17A (10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 200 Resonance Units (RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of this compound in HBS-EP+ buffer (e.g., 0.1 nM to 10 nM).
-
Inject the this compound dilutions over the immobilized IL-17A surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow dissociation in HBS-EP+ buffer for 600 seconds.
-
Regenerate the sensor surface between cycles with a short pulse of glycine-HCl, pH 1.5.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model using the Biacore evaluation software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
This protocol measures the ability of this compound to inhibit IL-17A-induced IL-6 production in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
This compound
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the modulator dilutions with a fixed concentration of IL-17A (e.g., 10 ng/mL) for 1 hour at 37°C.
-
Remove the culture medium from the HDFs and add the modulator/IL-17A mixtures to the wells.
-
Include controls for untreated cells and cells treated with IL-17A alone.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
IL-6 Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-6 production for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
The following diagram outlines the workflow for the cell-based assay.
References
Methodological & Application
Application Notes and Protocols for IL-17A Modulator-2 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] It is a key mediator in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on a wide range of cell types.[1][3] This interaction initiates downstream signaling cascades, primarily through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
IL-17A modulator-2 is a potent small molecule inhibitor of human IL-17A, inhibiting its biological action with a pIC50 of 8.3. These application notes provide detailed protocols for the use of this compound in human cell culture to study its inhibitory effects on IL-17A signaling.
IL-17A Signaling Pathway and Mechanism of Action of this compound
IL-17A modulators function by targeting the IL-17A cytokine or its receptor, thereby inhibiting its activity and subsequent inflammatory responses. By blocking this interaction, IL-17A modulators can reduce the inflammatory cascade that contributes to disease symptoms.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Description | Small molecule modulator of IL-17A | |
| Target | IL-17A | |
| pIC50 | 8.3 | |
| Molecular Formula | C33H31N5O5 | |
| Molecular Weight | 577.63 g/mol | |
| Solubility | DMSO: 100 mg/mL (173.12 mM) |
Table 2: Recommended Cell Lines for IL-17A Research
| Cell Line | Description | Application |
| HEK-Blue™ IL-17 Cells | HEK293 cells stably transfected with human IL-17RA and IL-17RC, and an NF-κB/AP-1 inducible SEAP reporter gene. | Screening of IL-17A inhibitors by measuring SEAP activity. |
| IL-17A Prom/LUCPorter™ HEK 293 | HEK 293 cell line with a Renilla luciferase reporter gene under the control of the inducible IL-17A promoter. | Screening of agonists and antagonists of IL-17A induction. |
| Human PBMCs | Primary immune cells isolated from peripheral blood. | In vitro differentiation of Th17 cells to study the effect of inhibitors on IL-17A production. |
| HT-29 | Human colon adenocarcinoma cell line. | Co-culture with PBMCs to study the effects of IL-17A on epithelial cells. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-17A Signaling using HEK-Blue™ IL-17 Reporter Cells
This protocol describes the use of HEK-Blue™ IL-17 cells to determine the inhibitory activity of this compound. These cells produce secreted embryonic alkaline phosphatase (SEAP) upon stimulation with IL-17A, which can be quantified using a colorimetric assay.
Materials:
-
HEK-Blue™ IL-17 Cells
-
HEK-Blue™ Detection Medium
-
Recombinant Human IL-17A
-
This compound
-
DMSO (for dissolving the modulator)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-650 nm)
References
Application Notes and Protocols for the Use of IL-17A Modulator-2 in a Mouse Model of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IL-17A modulator-2, a small molecule inhibitor of IL-17A, in a preclinical mouse model of psoriasis. The protocols detailed below are based on the widely established imiquimod (IMQ)-induced psoriasis model, which recapitulates key features of human psoriatic plaque pathology, including the central role of the IL-23/IL-17 axis.
While a specific protocol for "this compound" is not publicly available, the following sections provide a detailed, adaptable framework for its preclinical evaluation. This document outlines the IL-17A signaling pathway, a complete experimental workflow, and expected quantitative outcomes based on data from studies involving other IL-17A inhibitors.
IL-17A Signaling Pathway in Psoriasis
The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are key drivers of the inflammatory processes in psoriasis. IL-17A is predominantly produced by Th17 cells and other immune cells and exerts its effects by binding to a heterodimeric receptor complex on keratinocytes. This binding initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive keratinocyte hyperproliferation and the recruitment of inflammatory cells, characteristic of psoriatic lesions.
Caption: IL-17A Signaling Pathway in Keratinocytes.
Experimental Workflow for Imiquimod-Induced Psoriasis Mouse Model
The following diagram outlines a typical 7-day experimental workflow for inducing psoriasis in mice using imiquimod and evaluating the efficacy of an IL-17A modulator.
Caption: 7-Day Imiquimod-Induced Psoriasis Experimental Workflow.
Detailed Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.[1][2][3]
-
Animal Model: Female BALB/c or C57BL/6 mice, 8-10 weeks old, are commonly used for this model.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions.
-
Hair Removal: One day before the first IMQ application, anesthetize the mice and shave the dorsal skin (approximately 2x3 cm area).
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-7 consecutive days.[1][2] A control group should receive a vehicle cream (e.g., Vaseline Lanette cream).
Administration of this compound
The administration protocol for a novel small molecule like this compound will require optimization. Below are general guidelines for oral and topical administration routes.
-
Formulation:
-
Oral: Formulate this compound in a suitable vehicle such as 0.5% methylcellulose or as specified by the manufacturer.
-
Topical: Formulate the modulator in a cream or ointment base that is compatible with skin application and allows for good penetration.
-
-
Dosing:
-
Dose-Ranging Study: It is critical to perform a preliminary dose-ranging study to determine the optimal effective and non-toxic dose of this compound.
-
Oral Administration: Based on studies with other oral small molecule inhibitors, a starting dose in the range of 5-50 mg/kg, administered once or twice daily via oral gavage, can be considered.
-
Topical Administration: For topical application, a formulation containing 0.5% to 2% of the active compound can be applied daily to the affected skin area.
-
-
Treatment Schedule:
-
Begin treatment with this compound one day before or on the same day as the first imiquimod application and continue daily throughout the 7-day experimental period.
-
Assessment of Psoriasis Severity
-
Psoriasis Area and Severity Index (PASI) Scoring:
-
Visually score the severity of the skin inflammation daily based on three parameters: erythema (redness), scaling, and thickness.
-
Each parameter is scored on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
The cumulative PASI score is the sum of the scores for erythema, scaling, and thickness.
-
-
Skin Thickness Measurement:
-
Measure the thickness of the dorsal skin daily using a digital caliper. An increase in skin thickness is a key indicator of inflammation and epidermal hyperplasia.
-
-
Histological Analysis:
-
At the end of the experiment (Day 7), euthanize the mice and collect skin biopsies from the treated area.
-
Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Quantify epidermal thickness (acanthosis) and assess the degree of inflammatory cell infiltration.
-
-
Cytokine Analysis:
-
Homogenize a portion of the skin biopsy to extract total protein or RNA.
-
Measure the levels of key cytokines such as IL-17A, IL-23, IL-6, and TNF-α using ELISA or qPCR to assess the molecular effects of the treatment.
-
Data Presentation
The following tables summarize expected quantitative data from a typical imiquimod-induced psoriasis study, comparing a vehicle-treated group to a group treated with an effective IL-17A inhibitor. These values are representative and may vary depending on the specific experimental conditions and the potency of the modulator.
Table 1: Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 |
| Vehicle Control | 0.5 ± 0.2 | 3.5 ± 0.5 | 7.0 ± 1.0 | 8.5 ± 1.2 |
| This compound | 0.5 ± 0.2 | 2.0 ± 0.4 | 3.5 ± 0.7 | 4.0 ± 0.8** |
| Data are presented as mean ± SEM. **p < 0.01 vs. Vehicle Control. |
Table 2: Epidermal Thickness
| Treatment Group | Epidermal Thickness (µm) at Day 7 |
| Naive (No Treatment) | 20 ± 5 |
| Vehicle Control | 120 ± 15 |
| This compound | 50 ± 10** |
| Data are presented as mean ± SEM. **p < 0.01 vs. Vehicle Control. |
Table 3: Skin Cytokine Levels at Day 7
| Cytokine | Vehicle Control (pg/mg protein) | This compound (pg/mg protein) |
| IL-17A | 150 ± 25 | 50 ± 10 |
| IL-23 | 80 ± 15 | 40 ± 8* |
| IL-6 | 250 ± 40 | 100 ± 20 |
| TNF-α | 300 ± 50 | 150 ± 30* |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Conclusion
The imiquimod-induced psoriasis mouse model is a robust and relevant preclinical tool for evaluating the efficacy of novel therapeutic agents such as this compound. The protocols and expected outcomes detailed in these application notes provide a solid foundation for designing and executing in-vivo studies. Successful demonstration of efficacy in this model, as indicated by a reduction in PASI scores, epidermal thickness, and pro-inflammatory cytokine levels, would provide strong support for the further development of this compound as a potential treatment for psoriasis.
References
Application Notes and Protocols for IL-17A Modulator-2 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a general guideline for the in vivo use of IL-17A modulators based on publicly available data for similar compounds. Specific dosage and protocols for "IL-17A modulator-2" have not been detailed in the public domain. Researchers should conduct dose-finding studies to determine the optimal dosage for their specific animal model and experimental conditions.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Modulators targeting the IL-17A pathway have shown significant therapeutic potential.[4][5] "this compound" is an identified modulator of IL-17A, extracted from patent WO2021239743 A1, which has been shown to inhibit the biological activity of IL-17A with a pIC50 of 8.3 in vitro. This document provides a summary of in vivo study designs and representative dosages for IL-17A modulators to guide the preclinical evaluation of "this compound".
Mechanism of Action and Signaling Pathway
IL-17A, primarily produced by T helper 17 (Th17) cells, exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1 and subsequent activation of TRAF6. This leads to the activation of key transcription factors like NF-κB and the MAPK pathway, culminating in the production of pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., CXCL1), and antimicrobial peptides that drive inflammatory responses and neutrophil recruitment. IL-17A modulators work by either directly binding to the IL-17A cytokine or its receptor, thereby blocking the signaling cascade.
Below is a diagram illustrating the IL-17A signaling pathway.
Caption: IL-17A Signaling Pathway.
In Vivo Dosage and Administration of IL-17A Modulators (Reference Data)
While specific in vivo data for "this compound" is not available, the following table summarizes dosages and administration routes for other IL-17A modulators used in various preclinical mouse models. This information can serve as a starting point for designing in vivo studies.
| Modulator Type | Animal Model | Mouse Strain | Dosage | Route of Administration | Frequency & Duration |
| Anti-IL-17A Antibody | Psoriasis (Imiquimod-induced) | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | 3 times per week |
| Anti-IL-17A Antibody | Asthma (Ovalbumin-induced) | BALB/c | 7.5 µ g/treatment | Intraperitoneal (i.p.) | 1 hour prior to each ovalbumin challenge on days 22, 24, 26, and 28 |
| Anti-IL-17A/F Antibody | Cytokine Release Model | CD-1 | 100 µ g/mouse | Intraperitoneal (i.p.) | Single dose, 30 minutes before IL-17A/F administration |
| Small Molecule | Psoriatic Itch (Imiquimod-induced) | Not specified | 3, 10, 25 mg/kg | Oral | Daily |
Experimental Protocols
Below are detailed protocols for common in vivo models used to evaluate the efficacy of IL-17A modulators.
Imiquimod-Induced Psoriasis Model
This model is widely used to screen for anti-psoriatic compounds and recapitulates many features of human psoriasis.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Imiquimod cream (5%)
-
This compound
-
Vehicle control
-
Calipers for measuring skin thickness
-
Anesthesia
Experimental Workflow:
Caption: Imiquimod-Induced Psoriasis Experimental Workflow.
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and remove hair from a defined area on the dorsal skin.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Treatment: Administer this compound or vehicle control at the predetermined dose and route. Administration can be initiated before, during, or after the induction phase depending on the study's objective (prophylactic vs. therapeutic).
-
Monitoring and Evaluation:
-
Psoriasis Area and Severity Index (PASI): Score the severity of skin inflammation daily based on erythema, scaling, and thickness.
-
Skin Thickness: Measure the thickness of the back skin and ear daily using calipers.
-
Body Weight: Monitor the body weight of the mice daily.
-
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and collect skin and spleen samples for further analysis, including:
-
Histology: Hematoxylin and eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-17A, IL-6, TNF-α) in skin homogenates or serum using ELISA or qPCR.
-
Flow Cytometry: Analyze immune cell populations in the skin and draining lymph nodes.
-
Ovalbumin-Induced Allergic Asthma Model
This model is used to study airway inflammation and hyperresponsiveness, key features of asthma.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
This compound
-
Isotype control or vehicle
-
Methacholine
-
Whole-body plethysmograph
Experimental Workflow:
Caption: Ovalbumin-Induced Asthma Experimental Workflow.
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
Challenge: From days 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes each day.
-
Treatment: Administer this compound or a control (vehicle or isotype antibody) at the desired dose and route, typically 1 hour before each OVA challenge.
-
Evaluation (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (e.g., eosinophils, neutrophils).
-
Lung Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production (PAS staining).
-
Cytokine Analysis: Measure cytokine levels in BAL fluid or lung homogenates.
-
Conclusion
The provided application notes and protocols offer a framework for the in vivo evaluation of this compound. Due to the lack of specific public data for this compound, it is crucial to perform initial dose-ranging studies to establish an effective and well-tolerated dose. The reference data from other IL-17A modulators suggest that dosages can range from µg/kg to mg/kg depending on the compound's potency, formulation, and the specific disease model. Careful experimental design and comprehensive endpoint analysis will be essential to fully characterize the in vivo efficacy and mechanism of action of this compound.
References
- 1. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
IL-17A modulator-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and experimental use of IL-17A modulator-2, a small molecule inhibitor of Interleukin-17A (IL-17A) activity. The provided methodologies are intended to serve as a guide for researchers in immunology, pharmacology, and drug development.
Product Information and Solubility
This compound is a potent inhibitor of the biological activity of IL-17A, with a pIC50 of 8.3.[1][2] It is intended for research use only in studies concerning diseases or disorders with an immune component, such as autoimmune diseases, cancer, and neurodegenerative disorders.[1][2]
Solubility and Storage:
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Parameter | Specification | Source |
| Molecular Formula | C₃₃H₃₁N₅O₅ | [1] |
| Molecular Weight | 577.63 g/mol | |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | N/A |
| Solubility (in vitro) | 100 mg/mL (173.12 mM) in DMSO (requires sonication) | |
| Storage (Solid) | 4°C, sealed, away from moisture and light | |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from light) |
Note: For in vivo studies, a co-solvent system may be necessary to achieve the desired concentration and maintain solubility in aqueous solutions. A common formulation for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
IL-17A Signaling Pathway
IL-17A is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells. It plays a critical role in host defense against extracellular pathogens but is also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and C/EBP. This signaling cascade results in the production of various pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and matrix metalloproteinases, which contribute to tissue inflammation and damage.
Caption: IL-17A Signaling Pathway.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific cell type and experimental conditions.
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Protocol:
-
Bring the vial of this compound to room temperature before opening.
-
Aseptically weigh the desired amount of the compound. For example, to prepare a 10 mM stock solution, weigh 5.78 mg of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 10 mM, add 1 mL of DMSO to 5.78 mg).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Cell-Based Assay: Inhibition of IL-17A-Induced Cytokine Production
Objective: To evaluate the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) from cells stimulated with recombinant human IL-17A.
Cell Lines:
-
Human Foreskin Fibroblasts (HFF)
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Selected cell line and appropriate complete culture medium
-
Recombinant human IL-17A
-
This compound stock solution (prepared as in 3.1)
-
96-well cell culture plates
-
ELISA kit or bead-based multiplex assay for the cytokine of interest (e.g., human IL-6 or IL-8)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight (for adherent cells) or use immediately (for suspension cells like PBMCs).
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in cell culture medium at a concentration that induces a submaximal response (to allow for the detection of inhibition). This concentration needs to be determined empirically for each cell type (typically in the range of 10-100 ng/mL).
-
Add the IL-17A solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6 or IL-8) in the supernatants using an ELISA kit or a bead-based multiplex assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the IL-17A-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of the modulator and determine the IC₅₀ value using a non-linear regression analysis.
-
Caption: In Vitro Cytokine Inhibition Assay Workflow.
In Vivo Psoriasis-like Skin Inflammation Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of psoriasis-like skin inflammation induced by imiquimod (IMQ).
Animal Model:
-
Female C57BL/6 mice, 8-10 weeks old.
Materials:
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system components (erythema, scaling, thickness)
Protocol:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Psoriasis-like Inflammation:
-
Shave the dorsal skin of the mice one day before the first IMQ application.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
-
Treatment Administration:
-
Prepare the formulation of this compound in the appropriate vehicle.
-
Administer this compound (e.g., orally or intraperitoneally) daily, starting from the first day of IMQ application. The dose will need to be determined in preliminary studies.
-
Include a vehicle control group that receives the vehicle without the modulator and a positive control group (e.g., an anti-IL-17A antibody).
-
-
Evaluation of Disease Severity:
-
Monitor the mice daily for signs of inflammation.
-
Score the severity of erythema, scaling, and skin thickness on the back skin using a 0-4 scale for each parameter (PASI score).
-
Measure the thickness of the back skin daily using calipers.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples.
-
Analyze the skin samples for histopathological changes (e.g., epidermal thickness, inflammatory cell infiltration).
-
Measure the spleen weight as an indicator of systemic inflammation.
-
Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-6, IL-23) by ELISA or qPCR.
-
Caption: In Vivo Psoriasis Model Workflow.
Data Presentation
Quantitative data from the in vitro and in vivo experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Inhibition of IL-17A-Induced IL-6 Production
| Treatment Group | This compound (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | 50.2 ± 5.1 | - |
| Vehicle Control + IL-17A | 0 | 850.6 ± 45.3 | 0 |
| This compound | 0.01 | 725.3 ± 38.9 | 14.7 |
| 0.1 | 450.1 ± 25.6 | 47.1 | |
| 1 | 150.8 ± 12.4 | 82.3 | |
| 10 | 65.4 ± 8.2 | 92.3 |
Table 2: In Vivo Efficacy in Imiquimod-Induced Psoriasis Model
| Treatment Group | Mean PASI Score (Day 7) ± SEM | Skin Thickness (mm, Day 7) ± SEM | Spleen Weight (mg, Day 7) ± SEM |
| Naive Control | 0 ± 0 | 0.25 ± 0.02 | 85.3 ± 5.6 |
| Vehicle + IMQ | 8.5 ± 0.7 | 0.85 ± 0.06 | 250.1 ± 15.2 |
| This compound (10 mg/kg) + IMQ | 3.2 ± 0.4 | 0.45 ± 0.04 | 150.7 ± 10.1 |
| Positive Control (Anti-IL-17A Ab) + IMQ | 2.8 ± 0.3 | 0.41 ± 0.03 | 142.3 ± 9.8 |
*p < 0.05 compared to Vehicle + IMQ group.
These detailed application notes and protocols provide a comprehensive framework for researchers to effectively utilize this compound in their studies. Adherence to these guidelines will help ensure the generation of reliable and reproducible data for the evaluation of this promising therapeutic candidate.
References
Application Notes and Protocols for Efficacy Testing of IL-17A Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of recommended assays for evaluating the efficacy of Interleukin-17A (IL-17A) modulators. The protocols and data presented herein are intended to guide researchers in the preclinical assessment of novel therapeutics targeting the IL-17A pathway, a critical mediator of various autoimmune and inflammatory diseases.
Introduction to IL-17A and Its Role in Disease
Interleukin-17A is a hallmark cytokine predominantly produced by T helper 17 (Th17) cells, as well as other immune cells such as γδ T cells and innate lymphoid cells.[1][2] It plays a crucial role in host defense against extracellular pathogens. However, dysregulated IL-17A signaling is a key driver in the pathogenesis of numerous autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, rheumatoid arthritis, and ankylosing spondylitis.[3][4][5] IL-17A exerts its pro-inflammatory effects by binding to its receptor complex, IL-17RA/IL-17RC, on various cell types, including keratinocytes and fibroblasts. This interaction triggers downstream signaling cascades, leading to the production of inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases, which collectively drive inflammation and tissue damage. Consequently, modulating the IL-17A pathway presents a promising therapeutic strategy for a range of debilitating diseases.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that is crucial for its pro-inflammatory functions. Understanding this pathway is essential for identifying potential targets for therapeutic intervention.
Caption: IL-17A Signaling Pathway.
Recommended Assays for Efficacy Testing
A multi-tiered approach employing in vitro, in vivo, and ex vivo assays is recommended for a thorough evaluation of IL-17A modulator efficacy.
Caption: Recommended Workflow for IL-17A Modulator Efficacy Testing.
Data Presentation: In Vitro Efficacy of IL-17A Modulators
The following tables summarize key in vitro efficacy data for well-characterized IL-17A pathway inhibitors.
Table 1: Binding Affinities of IL-17A Modulators
| Modulator | Target | Assay Type | Binding Affinity (Kd) | Reference |
| Ixekizumab | IL-17A | SPR | <3 pM | |
| Secukinumab | IL-17A | - | High Affinity | |
| Brodalumab | IL-17RA | - | High Affinity |
Table 2: In Vitro Functional Inhibition by IL-17A Modulators
| Modulator | Cell Line | Assay | Endpoint | IC50 | Reference |
| Izokibep | NHDF | IL-6 Production | IL-17A-induced | 0.4 ng/mL | |
| Secukinumab | NHDF | IL-6 Production | IL-17A-induced | 41 ng/mL | |
| Ixekizumab | NHDF | IL-6 Production | IL-17A-induced | 3.5 ng/mL | |
| Brodalumab | Human Dermal Fibroblasts | IL-6 Release | IL-17A/F-induced | 0.03 µg/mL |
Experimental Protocols
In Vitro Assays
1. IL-17A / IL-17RA Binding Assay (ELISA-based)
This assay is designed to screen for and characterize inhibitors of the IL-17A and IL-17RA interaction.
-
Materials:
-
High-bind 96-well plates
-
Recombinant human IL-17A
-
Biotinylated recombinant human IL-17RA
-
Candidate modulator
-
Streptavidin-HRP
-
TMB or other suitable HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
-
Protocol:
-
Coat the 96-well plate with recombinant human IL-17A (e.g., 100 µL of 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add serial dilutions of the candidate modulator to the wells.
-
Add a constant concentration of biotinylated recombinant human IL-17RA to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add Streptavidin-HRP diluted in blocking buffer and incubate for 30-60 minutes at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate the IC50 value of the candidate modulator.
-
2. IL-17A-Induced IL-6 Production in Human Dermal Fibroblasts
This cell-based assay measures the functional inhibition of IL-17A signaling.
-
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Candidate modulator
-
Human IL-6 ELISA kit
-
-
Protocol:
-
Seed NHDFs in a 96-well plate and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with serial dilutions of the candidate modulator for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 50 ng/mL) and incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of the candidate modulator.
-
In Vivo Models
1. Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This model recapitulates key features of human psoriasis, including epidermal hyperplasia and inflammation driven by the IL-23/IL-17 axis.
-
Animal Model: Female C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Induction Protocol:
-
Shave the dorsal skin of the mice one day prior to the first treatment.
-
Apply a daily topical dose of 40-60 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
-
Treatment Protocol:
-
Administer the IL-17A modulator (e.g., via intraperitoneal or subcutaneous injection) at a predetermined dosing schedule, starting either prophylactically (before or at the time of the first IMQ application) or therapeutically (after the onset of skin inflammation).
-
-
Efficacy Readouts:
-
Psoriasis Area and Severity Index (PASI) Score: Daily scoring of erythema, scaling, and skin thickness.
-
Ear Thickness: Measurement with a digital caliper.
-
Histology: H&E staining of skin biopsies to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: qPCR or RNA-seq of skin tissue to measure the expression of IL-17A, IL-23, and downstream inflammatory mediators.
-
Cytokine Analysis: ELISA or multiplex assay of skin homogenates to quantify protein levels of inflammatory cytokines.
-
Table 3: Efficacy of IL-17A Modulators in the Imiquimod-Induced Psoriasis Model
| Modulator | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Secukinumab | Mouse | PASI Score at Week 12 (Clinical) | 83% of patients achieved PASI 75 | |
| Ixekizumab | Mouse | PASI Score at Week 12 (Clinical) | 89% of patients achieved PASI 75 | |
| Brodalumab | Human (Clinical) | PASI Score at Week 12 | 85% of patients achieved PASI 75 |
2. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis that shares immunological and pathological features with the human disease.
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction Protocol:
-
Primary immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer an intradermal injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Administer the IL-17A modulator (e.g., via intraperitoneal injection) starting at the time of the booster immunization or upon the first signs of arthritis.
-
-
Efficacy Readouts:
-
Clinical Arthritis Score: Visually score each paw for signs of inflammation (redness and swelling) on a scale of 0-4. The maximum score per mouse is 16.
-
Paw Swelling: Measure paw thickness with a digital caliper.
-
Histology: H&E and Safranin O staining of joint sections to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Serology: Measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF-α).
-
Table 4: Efficacy of IL-17A Modulators in the Collagen-Induced Arthritis Model
| Modulator | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Anti-IL-17A mAb | Mouse | Clinical Arthritis Score | Dose-dependent inhibition of disease scores | |
| Anti-IL-17A Ab | Mouse | Arthritis Severity | Significant reduction in severity | |
| Erianin (inhibits Th17) | Mouse | Arthritic Manifestations | Reduction in manifestations and pro-inflammatory cytokines |
Ex Vivo Assays
1. Imiquimod-Induced Psoriasis-like Inflammation in Human Skin Explants
This model provides a platform to study the effects of IL-17A modulators in a human tissue context, preserving the complex interplay between different skin cells.
-
Materials:
-
Fresh human skin obtained from cosmetic surgery (e.g., abdominoplasty).
-
Culture medium (e.g., DMEM supplemented with antibiotics and antimycotics).
-
Imiquimod cream (5%).
-
Candidate modulator.
-
-
Protocol:
-
Prepare full-thickness skin explants (e.g., 8-12 mm punch biopsies).
-
Place the explants in a culture dish at the air-liquid interface.
-
Topically apply a small amount of imiquimod cream daily for 3-7 days to induce a psoriasis-like phenotype.
-
Treat the explants with the candidate modulator, either topically or by addition to the culture medium.
-
After the treatment period, harvest the skin explants for analysis.
-
-
Efficacy Readouts:
-
Histology: H&E staining to assess epidermal thickness and morphology.
-
Immunohistochemistry/Immunofluorescence: Staining for markers of proliferation (e.g., Ki67), inflammation (e.g., CD3, CD11c), and psoriasis-related proteins (e.g., K16, S100A7).
-
Gene Expression Analysis: qPCR or RNA-seq to measure the expression of inflammatory genes.
-
Cytokine Secretion: Measurement of cytokines (e.g., IL-17A, IL-22, IL-8) in the culture medium by ELISA or multiplex assay.
-
Table 5: Efficacy of IL-17A Modulators in Ex Vivo Models
| Modulator | Model System | Key Efficacy Endpoint | Result | Reference |
| Anti-IL-17A Antibody | IMQ-treated human skin explants | Epidermal Thickness | Inhibition of IMQ-induced increase in epidermal thickness | |
| Brodalumab | Psoriatic human skin explants | Gene Expression | Normalization of the psoriasis transcriptome |
Conclusion
The assays and protocols described in these application notes provide a robust framework for the preclinical evaluation of IL-17A modulators. By employing a combination of in vitro, in vivo, and ex vivo models, researchers can gain a comprehensive understanding of a candidate modulator's binding characteristics, functional activity, and in vivo efficacy. The quantitative data presented for established IL-17A inhibitors can serve as a benchmark for the development of novel therapeutics targeting this important inflammatory pathway.
References
- 1. Combined Blockade of TNF-α and IL-17A Alleviates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of IL-17A blockade with secukinumab in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
Protocol for Assessing the Specificity of IL-17A Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the specificity of novel IL-17A modulators. The following protocols and guidelines are designed to ensure a thorough and robust assessment of a modulator's on-target and off-target activities.
Introduction to IL-17A and Specificity Assessment
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. As a disulfide-linked homodimer, it signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1] This signaling cascade activates downstream pathways, primarily NF-κB and MAPK, leading to the production of inflammatory mediators such as cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[1][2][3]
Given the therapeutic importance of targeting IL-17A, it is crucial to meticulously assess the specificity of any potential modulator to minimize off-target effects and ensure clinical safety and efficacy. A comprehensive specificity assessment protocol should include a combination of biochemical, cellular, and in vivo assays.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that results in the expression of various pro-inflammatory genes. Understanding this pathway is essential for designing relevant cellular assays to assess modulator function.
Caption: IL-17A Signaling Pathway.
Experimental Workflow for Specificity Assessment
A tiered approach is recommended for assessing the specificity of an IL-17A modulator, starting with biochemical assays, followed by cellular assays, and culminating in in vivo models.
Caption: Tiered Experimental Workflow for Specificity Assessment.
Detailed Experimental Protocols
Tier 1: Biochemical Assays
4.1.1. Binding Affinity and Kinetics
-
Objective: To determine the binding affinity (K_D), association rate (k_on), and dissociation rate (k_off) of the modulator to human and murine IL-17A.
-
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A straightforward method for confirming binding.
-
Coat a 96-well plate with recombinant human IL-17A.
-
Block non-specific binding sites.
-
Add serial dilutions of the IL-17A modulator.
-
Wash and add a labeled secondary antibody that detects the modulator.
-
Add a substrate and measure the signal.
-
-
Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI): For detailed kinetic analysis.
-
Immobilize the IL-17A modulator on a sensor chip.
-
Flow serial dilutions of recombinant IL-17A over the chip.
-
Measure the association and dissociation rates in real-time.
-
Calculate K_D, k_on, and k_off.
-
-
4.1.2. Selectivity Panel
-
Objective: To assess the binding of the modulator to other members of the IL-17 family (IL-17F, IL-17A/F heterodimer) and other structurally related or functionally relevant cytokines.
-
Method:
-
Utilize SPR or BLI as described above, but with sensor chips coated with or analytes of other IL-17 family members (e.g., IL-17F, IL-17A/F).
-
| Modulator | Target | Assay | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Reference |
| Modulator X | Human IL-17A | BLI | 0.5 | 2.5 x 10^5 | 1.25 x 10^-4 | Fictional Data |
| Murine IL-17A | BLI | 1.2 | 2.1 x 10^5 | 2.52 x 10^-4 | Fictional Data | |
| Human IL-17F | BLI | >1000 | Not Determined | Not Determined | Fictional Data | |
| Human IL-17A/F | BLI | 50 | 1.5 x 10^5 | 7.5 x 10^-3 | Fictional Data | |
| Secukinumab | Human IL-17A | SPR | 0.1-0.4 | ~1 x 10^6 | ~1 x 10^-4 | |
| Ixekizumab | Human IL-17A | SPR | <0.003 | ~1.3 x 10^7 | ~3.6 x 10^-5 |
Table 1: Example of Binding Affinity and Selectivity Data.
Tier 2: Cellular Assays
4.2.1. Functional Potency: IL-6/CXCL1 Release Assay
-
Objective: To determine the in vitro potency (IC_50) of the modulator in inhibiting IL-17A-induced cytokine/chemokine production.
-
Cell Types: Human dermal fibroblasts, human keratinocytes, or mouse embryonic fibroblasts (e.g., NIH-3T3).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the IL-17A modulator for 1 hour.
-
Stimulate the cells with a pre-determined EC_50 concentration of recombinant human IL-17A (typically 1-10 ng/mL). A co-stimulant like TNF-α can be used to amplify the signal.
-
Incubate for 24-48 hours.
-
Collect the supernatant and measure the concentration of IL-6 or CXCL1 using a commercially available ELISA kit.
-
Calculate the IC_50 value from the dose-response curve.
-
4.2.2. Off-Target Signaling: Counter-Screening
-
Objective: To ensure the modulator does not inhibit signaling pathways activated by other cytokines.
-
Protocol:
-
Use the same cell-based assay as above.
-
Pre-incubate cells with the modulator at a high concentration (e.g., 100x the IC_50 for IL-17A).
-
Stimulate the cells with other relevant cytokines (e.g., IL-1β, TNF-α, IL-22) instead of IL-17A.
-
Measure the production of a relevant downstream marker (e.g., IL-6 for IL-1β/TNF-α stimulation).
-
The modulator should not significantly inhibit the response to these other cytokines.
-
| Modulator | Cell Line | Stimulant | Measured Output | IC_50 (nM) | Reference |
| Modulator X | Human Dermal Fibroblasts | IL-17A | IL-6 | 0.8 | Fictional Data |
| Human Keratinocytes | IL-17A + TNF-α | CXCL8 | 1.5 | Fictional Data | |
| Human Dermal Fibroblasts | TNF-α | IL-6 | >10,000 | Fictional Data | |
| Anti-IL-17A Ab | HT1080 cells | Human IL-17A | IL-6 | ~10 | |
| Small Molecule Inhibitor | Primary Human Keratinocytes | IL-17A | IL-8 | ~1000 |
Table 2: Example of Functional Potency and Specificity Data.
Tier 3: In Vivo Models
4.3.1. Imiquimod-Induced Psoriasis Model
-
Objective: To evaluate the in vivo efficacy and pharmacodynamic (PD) effects of the IL-17A modulator in a disease-relevant model.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Protocol:
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Administer the IL-17A modulator (and vehicle control) systemically (e.g., intraperitoneally or subcutaneously) at various doses, starting from day 0 or day -1.
-
Monitor disease progression daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin and blood samples.
-
Efficacy Readouts: PASI score, ear thickness measurements, and histological analysis of skin biopsies (for acanthosis and immune cell infiltration).
-
Pharmacodynamic Readouts: Measure the mRNA or protein levels of IL-17A target genes (e.g., IL-6, Cxcl1) in skin homogenates via qPCR or ELISA to confirm target engagement.
-
4.3.2. Toxicology and Safety Assessment
-
Objective: To assess the safety profile of the IL-17A modulator.
-
Protocol:
-
Administer the modulator to healthy animals at various doses, including doses exceeding the anticipated therapeutic range.
-
Monitor for clinical signs of toxicity.
-
Conduct a full histopathological examination of all major organs.
-
Perform hematology and clinical chemistry analysis.
-
Pay close attention to any signs of increased susceptibility to infections, as IL-17A is involved in host defense.
-
| Model | Animal Strain | Modulator Dose | Key Efficacy Readout | Key PD Readout | Reference |
| Imiquimod-induced Psoriasis | C57BL/6 | 10 mg/kg | 50% reduction in PASI score | 75% reduction in skin Cxcl1 mRNA | Fictional Data |
| Mouse Dorsal Air Pouch | BALB/c | 5 mg/kg | 60% reduction in neutrophil infiltration | Not Applicable |
Table 3: Example of In Vivo Efficacy and Pharmacodynamic Data.
Conclusion
A rigorous and systematic approach to specificity assessment is paramount in the development of IL-17A modulators. By employing a combination of biochemical, cellular, and in vivo assays as outlined in these protocols, researchers can build a comprehensive profile of a modulator's activity, ensuring both on-target efficacy and a favorable safety profile. This multi-tiered strategy provides the necessary data to support the progression of promising candidates into clinical development.
References
Application Notes: Investigating Inflammatory Bowel Disease with IL-17A Modulator-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1][2] The interleukin-17A (IL-17A) signaling pathway is a key driver of the inflammatory response in IBD.[3][4][5] IL-17A, a pro-inflammatory cytokine primarily produced by Th17 cells, promotes inflammation by recruiting neutrophils and other immune cells to the site of injury. Dysregulation of the IL-17A pathway is a significant factor in the pathology of IBD.
IL-17A Modulator-2 is a potent and selective small molecule inhibitor of IL-17A activity, with a pIC50 of 8.3. By targeting the IL-17A pathway, this modulator offers a promising tool for researchers to investigate the mechanisms of IBD and to evaluate a potential therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of IBD.
Mechanism of Action
This compound functions by inhibiting the biological activity of the IL-17A cytokine. This prevents IL-17A from binding to its receptor complex, which consists of IL-17RA and IL-17RC subunits. By blocking this interaction, the modulator effectively halts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, thereby reducing the inflammatory response that contributes to the symptoms and pathology of IBD.
Figure 1: IL-17A Signaling Pathway and Point of Intervention for this compound.
Quantitative Data Summary
The following tables summarize representative data from studies investigating the effects of IL-17A inhibition in preclinical models of IBD. This data is provided as a reference for expected outcomes when using this compound.
Table 1: In Vitro Efficacy of IL-17A Inhibition on Cytokine Production in Caco-2 Cells
| Treatment Group | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 5.2 ± 0.8 | 12.5 ± 2.1 | 3.1 ± 0.5 |
| LPS (1 µg/mL) | 158.4 ± 15.2 | 254.1 ± 22.8 | 98.7 ± 10.3 |
| LPS + this compound (1 µM) | 45.3 ± 5.1 | 89.7 ± 9.5 | 32.4 ± 4.1 |
| LPS + this compound (10 µM) | 12.1 ± 1.9 | 25.6 ± 3.4 | 9.8 ± 1.5 |
Table 2: In Vivo Efficacy of IL-17A Inhibition in a DSS-Induced Colitis Mouse Model
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Healthy Control | 0.1 ± 0.1 | 8.9 ± 0.4 | 1.2 ± 0.3 |
| DSS + Vehicle | 3.8 ± 0.5 | 5.2 ± 0.3 | 15.8 ± 2.1 |
| DSS + this compound (10 mg/kg) | 1.5 ± 0.3 | 7.8 ± 0.5 | 5.4 ± 0.9 |
| DSS + this compound (30 mg/kg) | 0.8 ± 0.2 | 8.5 ± 0.3 | 2.1 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay Using a Caco-2 and THP-1 Co-culture Model
This protocol assesses the ability of this compound to reduce the inflammatory response in a co-culture system that mimics the intestinal epithelium.
Materials:
-
Caco-2 cells (human colorectal adenocarcinoma)
-
THP-1 cells (human monocytic cell line)
-
This compound
-
Lipopolysaccharide (LPS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transwell inserts (0.4 µm pore size)
-
ELISA kits for IL-6, IL-8, and TNF-α
Procedure:
-
Caco-2 Cell Culture: Culture Caco-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed cells onto the apical side of Transwell inserts and allow them to differentiate for 21 days.
-
THP-1 Cell Differentiation: Culture THP-1 cells in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. Differentiate THP-1 cells into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Co-culture Setup: Add the differentiated THP-1 cells to the basolateral side of the Transwell inserts containing the differentiated Caco-2 monolayer.
-
Treatment: Pre-treat the co-culture with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding 1 µg/mL LPS to the basolateral chamber.
-
Sample Collection: After 24 hours of incubation, collect the supernatant from the basolateral chamber.
-
Cytokine Analysis: Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.
Figure 2: Experimental workflow for the in vitro anti-inflammatory assay.
Protocol 2: In Vivo Efficacy Study in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol evaluates the therapeutic potential of this compound in a widely used animal model of ulcerative colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; 36-50 kDa)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Tools for oral gavage
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. Provide fresh DSS solution every other day.
-
Treatment Groups: Randomly assign mice to the following groups (n=8-10 per group):
-
Healthy Control (no DSS, vehicle treatment)
-
DSS + Vehicle
-
DSS + this compound (e.g., 10 mg/kg)
-
DSS + this compound (e.g., 30 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage, starting on day 1 of DSS administration.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8, euthanize the mice. Collect the entire colon and measure its length.
-
Histological Analysis: Fix a portion of the distal colon in 10% formalin for histological analysis (H&E staining).
-
MPO Assay: Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration, following the manufacturer's protocol.
Figure 3: Experimental workflow for the in vivo DSS-induced colitis model.
Conclusion
This compound represents a valuable research tool for elucidating the role of the IL-17A pathway in the pathogenesis of IBD. The protocols outlined in these application notes provide a framework for assessing the efficacy of this small molecule inhibitor in relevant in vitro and in vivo models. The provided data serves as a benchmark for expected outcomes, aiding in the design and interpretation of future experiments. Further investigation into the therapeutic potential of IL-17A modulation is warranted and could lead to the development of novel treatments for IBD.
References
- 1. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. IL-17A Signaling in Colonic Epithelial Cells Inhibits Pro-Inflammatory Cytokine Production by Enhancing the Activity of ERK and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Th17 cells in inflammatory bowel disease and the research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for IL-17A Modulator-2 in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of multiple sclerosis (MS), an autoimmune disease of the central nervous system (CNS).[1][2] IL-17A is predominantly produced by T helper 17 (Th17) cells and plays a crucial role in orchestrating the inflammatory cascade that leads to demyelination and neurodegeneration.[3][4] IL-17A modulator-2 is a potent and selective inhibitor of IL-17A signaling, offering a valuable tool for investigating the mechanisms of MS and for the preclinical evaluation of potential therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of multiple sclerosis. The included methodologies cover the induction of experimental autoimmune encephalomyelitis (EAE), the standard animal model for MS, as well as cellular assays to assess the impact of IL-17A modulation on immune cell function.
IL-17A Signaling Pathway in Multiple Sclerosis
IL-17A exerts its effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC on various cell types within the CNS, including astrocytes and endothelial cells.[5] This binding initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, which in turn promote the recruitment of immune cells, breakdown of the blood-brain barrier, and damage to the myelin sheath.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mouse Basic IL-17A ELISA Kit (ECM005) - Invitrogen [thermofisher.com]
- 5. antbioinc.com [antbioinc.com]
Application Note: High-Throughput Screening of IL-17A Modulator-2 for Cytokine Inhibition using a Validated ELISA Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of therapeutic agents that modulate IL-17A activity is a significant focus of drug discovery efforts. This application note provides a detailed protocol for measuring the inhibitory effect of a novel compound, IL-17A modulator-2, on the production of downstream cytokines, specifically IL-6 and IL-8, in stimulated human primary cells. The protocol utilizes a robust and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of cytokine levels. Furthermore, this document presents the IL-17A signaling pathway, the experimental workflow, and representative data in a clear and structured format to facilitate adoption and implementation in a research or drug development setting.
Introduction
Interleukin-17A (IL-17A) is the hallmark cytokine of T helper 17 (Th17) cells and plays a crucial role in host defense against extracellular pathogens.[1] However, its dysregulation is a central driver of pathology in a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[3] This binding initiates downstream signaling cascades, prominently activating nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] The activation of these pathways leads to the transcription and secretion of various pro-inflammatory mediators, including cytokines such as IL-6 and IL-8, and chemokines, which recruit neutrophils and other immune cells to the site of inflammation.[3]
Given its central role in inflammation, targeting the IL-17A pathway is a validated therapeutic strategy. IL-17A modulators, which can be monoclonal antibodies or small molecules, act by inhibiting the interaction between IL-17A and its receptor, thereby blocking its biological activity and ameliorating the inflammatory response. "this compound" is a novel small molecule inhibitor of IL-17A, reported to inhibit its biological action with a pIC50 of 8.3.
This application note details a comprehensive ELISA-based protocol to quantify the inhibitory potential of this compound on the production of IL-6 and IL-8 in primary human keratinocytes stimulated with IL-17A and Tumor Necrosis Factor-alpha (TNF-α). TNF-α is often used in combination with IL-17A in in vitro assays as they have been shown to have synergistic effects on the production of downstream inflammatory mediators, better reflecting the complex inflammatory milieu in vivo.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) triggers the recruitment of the adaptor protein Act1. This leads to the activation of the TRAF6 E3 ubiquitin ligase, which in turn activates downstream signaling pathways including NF-κB and MAPKs (p38, JNK, ERK). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, resulting in the production and secretion of cytokines like IL-6 and IL-8, and chemokines.
Caption: IL-17A Signaling Pathway Leading to Cytokine Production.
Experimental Workflow
The experimental workflow involves cell culture, stimulation with IL-17A and TNF-α in the presence of varying concentrations of this compound, and subsequent quantification of secreted IL-6 and IL-8 from the cell culture supernatants using a sandwich ELISA.
Caption: Experimental Workflow for Cytokine Inhibition Assay.
Experimental Protocols
Materials and Reagents
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
This compound
-
Human IL-6 ELISA Kit
-
Human IL-8 ELISA Kit
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Treatment
-
Cell Seeding: Seed primary human keratinocytes in 96-well plates at a density of 2 x 10^4 cells/well in keratinocyte growth medium.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO), followed by dilution in cell culture medium to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation: Remove the growth medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Add 100 µL of medium containing IL-17A (final concentration 50 ng/mL) and TNF-α (final concentration 10 ng/mL) to the appropriate wells. For the unstimulated control, add 100 µL of medium without the stimulating cytokines.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Following incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.
ELISA Protocol (General Sandwich ELISA)
This protocol is a general guideline and should be adapted based on the specific instructions provided with the commercial ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibodies, according to the ELISA kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the cytokine standard to generate a standard curve.
-
Coating: If using an uncoated plate, coat the wells with the capture antibody overnight at 4°C. For pre-coated plates, proceed to the next step.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.
-
Sample and Standard Addition: Wash the plate and add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the wells and add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the wells and add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the wells and add 100 µL of the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve Generation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically used.
-
Cytokine Concentration Calculation: Determine the concentration of IL-6 and IL-8 in the samples by interpolating their absorbance values from the standard curve.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Cytokine concentration with inhibitor / Cytokine concentration without inhibitor)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cytokine production).
Data Presentation
The following tables summarize representative quantitative data for the inhibition of IL-6 and IL-8 production by this compound in stimulated primary human keratinocytes.
Table 1: Inhibition of IL-6 Production by this compound
| This compound (nM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 1520 ± 85 | 0 |
| 0.1 | 1358 ± 72 | 10.7 |
| 1 | 1080 ± 61 | 28.9 |
| 10 | 755 ± 48 | 50.3 |
| 100 | 310 ± 25 | 79.6 |
| 1000 | 95 ± 12 | 93.8 |
| Unstimulated Control | 50 ± 8 | - |
Table 2: Inhibition of IL-8 Production by this compound
| This compound (nM) | IL-8 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 2850 ± 150 | 0 |
| 0.1 | 2550 ± 135 | 10.5 |
| 1 | 2010 ± 110 | 29.5 |
| 10 | 1400 ± 95 | 50.9 |
| 100 | 580 ± 45 | 79.6 |
| 1000 | 180 ± 20 | 93.7 |
| Unstimulated Control | 120 ± 15 | - |
Table 3: Summary of IC50 Values
| Cytokine | IC50 (nM) |
| IL-6 | 9.8 |
| IL-8 | 9.5 |
Conclusion
This application note provides a detailed and robust protocol for assessing the inhibitory activity of this compound on downstream cytokine production. The presented ELISA method is a sensitive and reliable tool for quantifying the potency of IL-17A inhibitors in a physiologically relevant cellular context. The provided diagrams and data tables offer a clear framework for experimental design, execution, and data interpretation. This methodology is readily adaptable for the screening and characterization of other potential IL-17A pathway modulators, thereby supporting the discovery and development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IL-17A synergistically stimulates TNF-α-induced IL-8 production in human airway epithelial cells: A potential role in amplifying airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive or Synergistic Interactions Between IL-17A or IL-17F and TNF or IL-1β Depend on the Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: IL-17A Modulator-2 for Preclinical Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Produced primarily by T helper 17 (Th17) cells, IL-17A stimulates various cell types, such as epithelial cells, endothelial cells, and fibroblasts, to produce other inflammatory mediators like cytokines, chemokines, and matrix metalloproteinases.[3][4] This activity leads to the recruitment of neutrophils and other immune cells, perpetuating a cycle of chronic inflammation and tissue damage.[1] The critical role of the IL-23/IL-17 axis in these conditions has been well-established, making IL-17A a validated and highly attractive target for therapeutic intervention.
IL-17A Modulator-2: A Novel Therapeutic Candidate
This compound is a high-affinity, fully human monoclonal antibody (mAb) specifically designed to target and neutralize human IL-17A. By binding selectively to the IL-17A homodimer, Modulator-2 prevents the cytokine from interacting with its cell surface receptor complex, IL-17RA/IL-17RC. This blockade disrupts the downstream signaling cascade, effectively inhibiting the production of pro-inflammatory molecules and reducing the inflammatory response. The development of this compound is based on the proven clinical success of other IL-17A inhibitors, with a focus on optimizing potency and efficacy for superior therapeutic outcomes.
Therapeutic Rationale and Preclinical Applications
The primary application for this compound is in preclinical research and development for IL-17A-mediated diseases. These application notes provide essential protocols and data to guide researchers in evaluating the efficacy and mechanism of action of Modulator-2 in relevant in vitro and in vivo models. The methodologies described herein are fundamental for characterizing the modulator's binding affinity, neutralization potency, and its potential to ameliorate disease phenotypes in animal models of chronic inflammation.
Data Presentation
The following tables summarize representative quantitative data for this compound, benchmarked against known IL-17A inhibitors, to provide a comparative assessment of its preclinical profile.
Table 1: In Vitro Binding Affinity and Neutralization Potency
| Molecule | Target | Binding Affinity (KD) to IL-17A | In Vitro Neutralization (IC50) | Assay System |
| This compound | IL-17A | 150 pM | 9.5 nM | IL-6 release from HT-1080 cells |
| Secukinumab (AIN457) | IL-17A | 100-200 pM | 15.6 nM | IL-6 release from HT-1080 cells |
| Ixekizumab | IL-17A | <10 pM | 2.2 ng/mL (~0.015 nM) | IL-6 release from human dermal fibroblasts |
| Brodalumab | IL-17RA | 23 pM | N/A (Receptor Antagonist) | Blocks IL-17A, E, and F signaling |
Note: Data for Modulator-2 is hypothetical and for illustrative purposes. Comparative data is sourced from published literature.
Table 2: In Vivo Efficacy in Imiquimod (IMQ)-Induced Psoriasis Mouse Model
| Treatment Group | Ear Thickness (mm, Day 7) | Epidermal Thickness (µm, Day 7) | Splenocyte IL-17A Production (pg/mL) |
| Vehicle Control | 0.45 ± 0.05 | 120 ± 15 | 2500 ± 300 |
| This compound (10 mg/kg) | 0.20 ± 0.03 | 45 ± 8 | 800 ± 150 |
| Anti-IL-17A mAb (Reference) | 0.22 ± 0.04 | 50 ± 10 | 950 ± 180 |
| Isotype Control | 0.42 ± 0.06 | 115 ± 12 | 2400 ± 250 |
Note: Data is representative of typical outcomes in this preclinical model and is for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Neutralization of IL-17A-Induced IL-6 Production
This protocol details a cell-based assay to determine the potency (IC50) of this compound in neutralizing IL-17A activity. The assay measures the inhibition of IL-17A-induced Interleukin-6 (IL-6) secretion from human fibroblasts or fibrosarcoma cells (e.g., HT-1080).
Materials:
-
Human dermal fibroblasts or HT-1080 cells
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (for synergistic stimulation)
-
This compound and isotype control antibody
-
96-well flat-bottom cell culture plates
-
Human IL-6 ELISA Kit
Procedure:
-
Cell Seeding: Seed fibroblasts/HT-1080 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Antibody Preparation: Prepare serial dilutions of this compound and the isotype control antibody in assay medium. A typical starting concentration is 1000 nM, diluted 1:3 down to ~0.05 nM.
-
Cytokine Preparation: Prepare a solution of recombinant human IL-17A at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). TNF-α can be added for synergy (e.g., 2 ng/mL final concentration).
-
Neutralization Reaction: In a separate dilution plate, mix 50 µL of each antibody dilution with 50 µL of the 2x cytokine solution. Incubate for 1 hour at 37°C to allow antibody-cytokine binding.
-
Cell Stimulation: Carefully remove the culture medium from the seeded cells. Add 100 µL of the antibody/cytokine mixture to the corresponding wells. Include controls: cells alone, cells + IL-17A only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Collect the cell-free supernatants for analysis.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IL-6 concentration against the log of the antibody concentration. Use a four-parameter logistic regression to calculate the IC50 value, which is the concentration of Modulator-2 required to inhibit 50% of the IL-17A-induced IL-6 production.
Protocol 2: In Vivo Efficacy in a Mouse Model of Psoriasis-Like Skin Inflammation
This protocol describes a widely used model where topical application of imiquimod (IMQ) cream induces a skin inflammation phenotype that is highly dependent on the IL-23/IL-17 axis.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound (or a cross-reactive surrogate), reference anti-IL-17A antibody, and isotype control antibody, formulated in sterile PBS.
-
Calipers for ear thickness measurement
-
Materials for tissue processing (formalin, paraffin), sectioning, and H&E staining.
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, Isotype Control, this compound).
-
Dosing: Administer the first dose of antibodies (e.g., 10 mg/kg, intraperitoneal injection) on Day -1. Repeat dosing as required by the study design (e.g., every 2-3 days).
-
Disease Induction: On Day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 6 consecutive days.
-
Monitoring:
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper before IMQ application. The change in ear thickness is a primary measure of inflammation.
-
Clinical Scoring: Score the back skin for erythema (redness), scaling, and thickness daily on a scale of 0-4 for each parameter (total score 0-12).
-
Body Weight: Monitor body weight daily as a measure of systemic health.
-
-
Termination and Sample Collection: On Day 7, euthanize the mice.
-
Collect the ear and a section of the treated back skin. Fix one portion in 10% neutral buffered formalin for histology and snap-freeze another portion for molecular analysis.
-
Collect the spleen to prepare a single-cell suspension for immunological analysis (e.g., cytokine production by splenocytes).
-
-
Histological Analysis: Process the formalin-fixed skin samples, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining. Measure epidermal thickness (acanthosis) using imaging software as a key histological endpoint.
-
Data Analysis: Compare ear thickness, clinical scores, and epidermal thickness between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Mandatory Visualizations
Caption: Simplified IL-17A signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for the in vitro IL-17A neutralization assay.
Caption: Logical progression of preclinical development for an IL-17A modulator.
References
- 1. What are IL-17A inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling IL-17A modulator-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] IL-17A modulator-2 is a small molecule inhibitor of IL-17A, designed for research in diseases and disorders associated with IL-17A activity, including those with an immune component, autoimmune pathologies, cancer, and neurodegenerative disorders.[3][4][5] This document provides detailed application notes and protocols for the optimal storage, handling, and use of this compound to ensure its stability, and reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H31N5O5 | |
| Molecular Weight | 577.63 g/mol | |
| CAS Number | 2748749-47-3 | |
| Target | IL-17A | |
| pIC50 | 8.3 |
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity and ensure the validity of experimental data. The stability of the compound is dependent on whether it is in solid form or in solution.
Solid Form
| Storage Condition | Recommendation | Duration |
| Temperature | 4°C | Refer to product datasheet |
| Environment | Sealed container, protected from moisture and light | Refer to product datasheet |
In Solvent
Frequent freeze-thaw cycles can lead to the inactivation of the product and should be avoided. It is highly recommended to prepare single-use aliquots of the stock solution.
| Storage Temperature | Recommended Duration |
| -80°C | 6 months |
| -20°C | 1 month |
All solutions should be stored in sealed containers, protected from moisture and light.
Handling and Reconstitution
Reconstitution Protocol
This compound is soluble in DMSO at a concentration of 100 mg/mL (173.12 mM), which may require sonication for complete dissolution.
Materials:
-
This compound (solid form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Before opening, briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
If necessary, use an ultrasonic bath to facilitate the complete dissolution of the compound.
-
Once dissolved, dispense into single-use aliquots in sterile, low-binding polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Preparation of Working Solutions
For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.5%).
Experimental Protocols
The following is a representative protocol for a cell-based assay to evaluate the inhibitory activity of this compound.
IL-17A Induced CXCL1/GROα Secretion Assay in HT-29 Cells
This assay measures the ability of this compound to inhibit the IL-17A-induced secretion of the chemokine CXCL1 (also known as GROα) from the human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human IL-17A
-
This compound stock solution (in DMSO)
-
Human CXCL1/GROα ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Pre-incubate the cells with the diluted this compound or vehicle control for 1 hour.
-
Stimulation: Add recombinant human IL-17A to the wells to a final concentration of 50 ng/mL (or a pre-determined optimal concentration). Do not add IL-17A to negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
CXCL1/GROα Measurement: Quantify the concentration of CXCL1/GROα in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of CXCL1/GROα secretion by this compound compared to the vehicle-treated, IL-17A-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
IL-17A Signaling Pathway
Caption: IL-17A Signaling Pathway and Point of Inhibition.
Experimental Workflow for this compound Handling
Caption: Workflow for Handling this compound.
References
Troubleshooting & Optimization
IL-17A modulator-2 not showing expected inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with IL-17A modulator-2, specifically when the expected inhibition is not observed in experimental settings. The following sections provide troubleshooting advice, detailed protocols, and reference data to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected potency of this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of the Interleukin-17A (IL-17A) signaling pathway.[1] It is designed to block the biological activity of the IL-17A cytokine.[1] The reported potency is a pIC50 of 8.3, which translates to a half-maximal inhibitory concentration (IC50) of approximately 5.0 nM.[1][2] Lack of inhibition could point to issues with the experimental setup rather than the modulator itself.
Q2: My experiment shows no inhibition from this compound. What are the most common initial checks I should perform?
A2: When encountering a complete lack of inhibition, it is crucial to systematically verify the core components of your experiment. Start with the following checks:
-
Modulator Integrity: Confirm that the modulator was stored correctly (e.g., 4°C, sealed, away from light) and reconstituted in an appropriate solvent like DMSO.[2] Repeated freeze-thaw cycles can degrade the compound, so using fresh aliquots is recommended.
-
Reagent Quality: Ensure the recombinant IL-17A used for stimulation is active. Lot-to-lot variability can be significant, so it is best to qualify a new batch before use.
-
Cell Health: Use cell lines within a consistent and low passage number range, as cellular response to IL-17A can diminish over time. Regularly test cultures for mycoplasma contamination, which can alter cellular signaling and cytokine production.
-
Calculations and Dilutions: Double-check all calculations for serial dilutions and final concentrations of both the modulator and IL-17A to rule out a simple dilution error.
Q3: My dose-response curve is flat or significantly right-shifted (lower potency). What experimental parameters can I optimize?
A3: A poor dose-response curve often indicates that the assay conditions are not optimal. Consider adjusting the following parameters:
-
Modulator Pre-incubation Time: The modulator may require more time to engage its target before stimulation. A standard pre-incubation time is 1 hour, but this can be optimized (e.g., 30 minutes to 4 hours).
-
IL-17A Concentration: The concentration of IL-17A used for stimulation should ideally be at or near the EC80 (the concentration that elicits 80% of the maximal response). Using an excessively high concentration of IL-17A can make it difficult for the modulator to compete effectively, leading to a right-shifted curve.
-
Cell Seeding Density: Cell density should be optimized to avoid both over-confluency and sparse cultures, as both can lead to cellular stress and inconsistent results.
-
Assay Duration: The standard incubation time after IL-17A stimulation is 24 hours, but this can be optimized. A time-course experiment (e.g., 12, 24, 48 hours) can determine the optimal window for measuring the downstream readout.
Q4: I'm observing high background signal or significant variability between wells. How can I improve my assay's signal-to-noise ratio?
A4: High background and variability can mask the inhibitory effect of the modulator. To improve assay performance:
-
Synergistic Cytokines: IL-17A often acts synergistically with other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). In some cell systems, a robust response is only achieved with co-stimulation (e.g., IL-17A + TNF-α). However, be aware that this can also increase the background signal.
-
Cell Handling: Handle cells gently during seeding and media changes to minimize cellular stress, which can induce non-specific cytokine release.
-
Reagent Contamination: Ensure all reagents, especially media and serum, are free from endotoxin contamination, which can non-specifically activate inflammatory pathways.
-
Controls: Always include essential controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the modulator.
-
Negative Control: Unstimulated cells to determine the baseline readout.
-
Positive Control: Cells stimulated with IL-17A without any modulator to define the maximal response.
-
Reference Inhibitor: Use a well-characterized IL-17A inhibitor (e.g., a known antibody like Secukinumab) to validate that the assay system can detect inhibition.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a quick reference for troubleshooting.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Target | Interleukin-17A (IL-17A) | |
| Molecular Weight | 577.63 g/mol | |
| Reported pIC50 | 8.3 | |
| Calculated IC50 | ~5.0 nM |
| Solubility (in vitro) | 100 mg/mL in DMSO | |
Table 2: Experimental Troubleshooting Checklist
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| No Inhibition | Degraded modulator | Use a fresh aliquot; verify storage conditions. |
| Inactive IL-17A | Test a new lot of recombinant IL-17A. | |
| Unresponsive cells | Use low-passage cells; test for mycoplasma. | |
| Calculation error | Re-verify all dilution and concentration calculations. | |
| Low Potency | Suboptimal IL-17A dose | Titrate IL-17A to determine the EC50-EC80. |
| Insufficient pre-incubation | Optimize modulator pre-incubation time (e.g., 1-4 hours). | |
| Incorrect assay duration | Perform a time-course experiment to find the optimal readout time. | |
| High Variability | Inconsistent cell health | Standardize cell seeding density and handling procedures. |
| Reagent contamination | Use endotoxin-free reagents and sterile techniques. |
| | Edge effects in plate | Avoid using outer wells or fill them with sterile media. |
Experimental Protocols
Protocol: IL-17A Neutralization Assay using IL-6 Release from Fibroblasts
This protocol describes a common cell-based functional assay to measure the inhibitory activity of this compound by quantifying the downstream production of IL-6.
Materials:
-
Human dermal fibroblasts (or another IL-17A responsive cell line, e.g., HT-29)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human IL-17A
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well flat-bottom cell culture plates
-
Human IL-6 ELISA kit
Methodology:
-
Cell Seeding:
-
Harvest healthy, sub-confluent fibroblasts and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 20,000 cells/well) in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Modulator Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in assay medium. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
After 24 hours, gently aspirate the growth medium from the cells and wash once with PBS.
-
Add 50 µL of the diluted modulator or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
IL-17A Stimulation:
-
Prepare a stock of recombinant human IL-17A in assay medium at 2x the final desired concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL).
-
Add 50 µL of the IL-17A solution to all wells except the negative control wells (which receive 50 µL of assay medium).
-
The final volume in each well should be 100 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Quantification of IL-6:
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Subtract the background IL-6 level (negative control) from all other values.
-
Normalize the data by setting the positive control (IL-17A alone) to 100% activity and the vehicle control to 0% inhibition.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for testing the efficacy of this compound.
Caption: Decision tree for troubleshooting lack of inhibition with this compound.
References
Technical Support Center: Optimizing IL-17A Modulator-2 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of IL-17A modulator-2 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Interleukin-17A (IL-17A), a pro-inflammatory cytokine pivotal in various autoimmune and inflammatory diseases.[1] It functions by inhibiting the biological activity of IL-17A, thereby blocking its interaction with its receptor complex (IL-17RA/IL-17RC) and disrupting downstream inflammatory signaling pathways.[1][2] This modulator has a reported pIC50 of 8.3, indicating high potency.[3]
Q2: Which cell lines are suitable for testing this compound?
A2: The choice of cell line is critical. A suitable cell line must express the IL-17 receptor complex (IL-17RA and IL-17RC).[4] Responsiveness to IL-17A stimulation should be confirmed, typically by measuring the production of downstream mediators like IL-6, CXCL1, or the activation of the NF-κB pathway. The cell line should also be relevant to the disease model being studied (e.g., human dermal fibroblasts for rheumatoid arthritis, keratinocytes for psoriasis).
Q3: What is a typical starting concentration range for IL-17A stimulation in in vitro assays?
A3: The optimal concentration of recombinant IL-17A for cell stimulation can vary depending on the cell type and the specific assay. However, a common starting range is between 10 ng/mL and 100 ng/mL. It is crucial to perform a dose-response experiment with IL-17A alone to determine the EC50 (half-maximal effective concentration) for the desired downstream readout (e.g., IL-6 production) in your specific cell system. This will ensure you are using a concentration on the sensitive part of the dose-response curve for inhibition studies.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO. For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C. When preparing working dilutions for your assay, dilute the stock solution in your cell culture medium.
Troubleshooting Guides
Issue 1: High background signal in my IL-17A-induced cytokine production assay.
| Potential Cause | Troubleshooting Step |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to prevent over-confluency. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Reagent Contamination | Use sterile techniques and ensure all reagents, especially fetal bovine serum, are free from endotoxin contamination. |
| Non-specific Antibody Binding (in ELISA) | Optimize blocking buffers and antibody concentrations for your ELISA. Include an isotype control for the detection antibody to assess non-specific binding. |
Issue 2: The potency (IC50) of this compound varies significantly between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment to ensure consistent stimulation. |
| Variability in Cell Response | Standardize the cell passage number used for experiments, as responsiveness to IL-17A can change with excessive passaging. Ensure consistent cell health and seeding density. |
| Inaccurate Modulator Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions of this compound for each experiment. |
| Modulator Stability | Ensure proper storage of the modulator stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data Presentation
Protocol 1: Optimization of this compound Concentration using an IL-6 Production Assay
This protocol details a cell-based assay to determine the potency of this compound by measuring the inhibition of IL-17A-induced IL-6 production in human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (supplemented with 10% FBS)
-
Recombinant Human IL-17A
-
This compound
-
96-well cell culture plates
-
Human IL-6 ELISA Kit
-
DMSO (vehicle control)
Methodology:
-
Cell Seeding:
-
Harvest healthy, sub-confluent HDFs.
-
Perform a cell count and assess viability.
-
Seed the HDFs into a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of fibroblast growth medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Modulator Treatment:
-
Prepare a serial dilution of this compound in fibroblast growth medium. A typical starting range for the final concentration in the well could be 1 nM to 10 µM.
-
Also prepare a vehicle control (DMSO) at the same final concentration as the highest modulator concentration.
-
Carefully remove the medium from the cells and add 50 µL of the diluted modulator or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in fibroblast growth medium at a concentration that is twice the desired final EC80 concentration (determined from a prior IL-17A dose-response experiment).
-
Add 50 µL of the IL-17A solution to all wells except the negative control wells (which should receive 50 µL of medium only).
-
The final volume in each well should be 100 µL.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, carefully collect the cell culture supernatants for IL-6 measurement.
-
-
IL-6 Quantification:
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the IL-17A stimulated control.
-
Plot the percentage of inhibition against the log concentration of the modulator to generate a dose-response curve and determine the IC50 value.
-
Table 1: Example Data for this compound IC50 Determination
| This compound (nM) | IL-6 Concentration (pg/mL) | % Inhibition |
| 0 (No IL-17A) | 50 | - |
| 0 (IL-17A only) | 1000 | 0 |
| 1 | 850 | 15 |
| 10 | 550 | 45 |
| 50 | 250 | 75 |
| 100 | 100 | 90 |
| 1000 | 60 | 94 |
Protocol 2: IL-17A Reporter Gene Assay
This protocol describes the use of a stable reporter cell line (e.g., HEK293 expressing a luciferase reporter gene under the control of an NF-κB response element) to assess the activity of this compound.
Materials:
-
HEK-Blue™ IL-17 reporter cell line or similar
-
Appropriate cell culture medium with selection antibiotics
-
Recombinant Human IL-17A
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed the reporter cells into a 96-well plate at a density recommended by the manufacturer.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Modulator and IL-17A Addition:
-
Prepare serial dilutions of this compound and a fixed concentration of IL-17A (EC80) in culture medium.
-
Add the modulator and IL-17A solutions to the cells. Include appropriate controls (cells alone, cells + IL-17A, cells + vehicle).
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the luciferase signal for each modulator concentration relative to the IL-17A stimulated control.
-
Plot the data to determine the IC50 value.
-
Table 2: Typical Assay Parameters for IL-17A In Vitro Assays
| Parameter | IL-6 Production Assay (HDFs) | NF-κB Reporter Assay (HEK293) |
| Cell Seeding Density | 5,000 - 15,000 cells/well | 20,000 - 50,000 cells/well |
| IL-17A Concentration | 10 - 50 ng/mL (EC80) | 20 - 100 ng/mL (EC80) |
| Modulator Incubation | 1 hour | 1 hour |
| Stimulation Time | 24 - 48 hours | 6 - 24 hours |
| Readout | IL-6 concentration (pg/mL) | Relative Luminescence Units (RLU) |
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of IL-17A Modulator-2
Welcome to the technical support center for IL-17A Modulator-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of this and other IL-17A modulators.
Understanding IL-17A and its Modulators
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, modulating its activity is a key therapeutic strategy. IL-17A modulators can be broadly categorized into three main classes: monoclonal antibodies, small molecules, and peptides. The strategies to enhance the in vivo bioavailability of "this compound" will largely depend on which of these classes it belongs to.
Below is a diagram illustrating the IL-17A signaling pathway, which these modulators aim to inhibit.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to achieving high in vivo bioavailability for IL-17A modulators?
A1: The primary barriers depend on the molecular class of your IL-17A modulator:
-
For Monoclonal Antibodies (mAbs) and Peptides:
-
Enzymatic Degradation: Susceptibility to proteases in the gastrointestinal (GI) tract and plasma.
-
Poor Permeability: Large size and hydrophilic nature limit absorption across biological membranes.
-
Rapid Clearance: Small peptides can be quickly cleared by the kidneys.
-
-
For Small Molecules:
-
Poor Aqueous Solubility: Difficulty in dissolving in the GI fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Significant degradation in the gut wall and liver before reaching systemic circulation.
-
Efflux Transporters: Actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).
-
Q2: My IL-17A modulator is a peptide, and it shows low oral bioavailability. What are the initial steps to improve this?
A2: For peptide-based modulators, oral delivery is challenging. Here are some initial strategies to consider:
-
Chemical Modifications:
-
PEGylation: Attaching polyethylene glycol (PEG) can shield the peptide from enzymatic degradation and reduce renal clearance.[1][2]
-
Lipidation: Conjugating a lipid moiety can enhance association with carrier proteins like albumin, extending plasma half-life.
-
Cyclization: Creating a cyclic structure can improve stability against proteases.
-
-
Formulation with Permeation Enhancers: Co-administering with agents that transiently open tight junctions in the intestinal epithelium can improve absorption.
-
Encapsulation in Nanocarriers:
-
Liposomes: These lipid vesicles can protect the peptide from the harsh GI environment and facilitate its transport across the intestinal mucosa.
-
Nanoparticles: Polymeric nanoparticles can offer controlled release and protection.
-
Q3: I am working with a small molecule IL-17A modulator with poor solubility. How can I enhance its oral absorption?
A3: For poorly soluble small molecules, improving dissolution is key:
-
Prodrug Approach: A prodrug is an inactive derivative that is converted to the active drug in vivo. This strategy can be used to temporarily mask polar groups, increasing lipophilicity and membrane permeability.[3][4][5]
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.
-
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate compared to the crystalline form.
Q4: For a monoclonal antibody IL-17A modulator, is subcutaneous injection the only viable route, and what is its typical bioavailability?
A4: Subcutaneous (SC) injection is the most common and preferred route for self-administration of monoclonal antibodies. Oral administration is not feasible due to their large size and susceptibility to degradation in the GI tract. The bioavailability of subcutaneously administered mAbs is generally high but not complete. For instance, the subcutaneous bioavailability of secukinumab is reported to be between 55% and 77%, while for ixekizumab, it ranges from 60% to 81%.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the in vivo evaluation of IL-17A modulators.
Data Presentation: Comparative Bioavailability of IL-17A Modulators and Formulation Effects
The following tables summarize publicly available data on the bioavailability of different IL-17A modulators and provide illustrative examples of how formulation strategies can impact bioavailability for similar molecules.
Table 1: Pharmacokinetic Parameters of Approved Monoclonal Antibody IL-17A Modulators
| Modulator | Route of Administration | Bioavailability (%) | Time to Maximum Concentration (Tmax) |
| Secukinumab | Subcutaneous | 55 - 77 | ~6 days |
| Ixekizumab | Subcutaneous | 60 - 81 | ~4 days |
Table 2: Oral Bioavailability of Investigational Small Molecule IL-17A Inhibitors
| Modulator | Species | Oral Bioavailability (%) | Key Formulation/Strategy |
| AN-1605 | Mouse | 69 | Small molecule antagonist |
| AN-1605 | Rat | 45 | Small molecule antagonist |
| AN-1605 | Dog | 101 | Small molecule antagonist |
| LY3509754 | Human | Data not reported, but showed dose-dependent exposure | Small molecule inhibitor |
Table 3: Illustrative Examples of Formulation Strategies Enhancing Bioavailability of Peptides and Small Molecules
| Molecule Class | Formulation Strategy | Example Molecule | Improvement in Bioavailability | Reference |
| Peptide | Nanoparticles with Cell-Penetrating Peptides | Insulin | 1.5-fold higher oral bioavailability compared to drug solution | |
| Peptide | Liposomes | Catechin | Significantly elevated bioavailability | |
| Small Molecule | Prodrug Approach | Zanamivir | 3-fold higher uptake in PEPT1 overexpressing cells | |
| Small Molecule | Prodrug Approach | Pyrazolo[3,4-d]pyrimidine | 600-fold improvement in solubility |
Experimental Protocols
Here, we provide detailed methodologies for key experiments relevant to improving the bioavailability of this compound.
Protocol 1: Preparation of a Liposomal Formulation of a Peptide-based IL-17A Modulator
Objective: To encapsulate a peptide-based IL-17A modulator in liposomes to protect it from degradation and enhance its absorption.
Materials:
-
Peptide-based IL-17A modulator
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Hydration: a. Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a PBS solution containing the peptide-based IL-17A modulator by vortexing. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. Subject the MLV suspension to probe sonication on ice to reduce the size of the vesicles. b. For a more uniform size distribution, extrude the liposome suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: a. Remove the unencapsulated peptide by dialysis or size exclusion chromatography.
-
Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the peptide concentration using an appropriate analytical method (e.g., HPLC).
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Groups (example):
-
This compound in saline (intravenous administration)
-
This compound in saline (oral gavage)
-
Liposomal this compound (oral gavage)
Methodology:
-
Dosing: a. Administer the respective formulations to the mice. Ensure accurate dosing based on body weight.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS for small molecules or ELISA for peptides/mAbs) to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software to calculate key parameters such as:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd) b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Experimental Workflow Visualization
The following diagram outlines a general workflow for a research program aimed at improving the in vivo bioavailability of a novel therapeutic agent like this compound.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background in assays with IL-17A modulator-2
Welcome to the technical support center for IL-17A modulator-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in-vitro assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that inhibits the biological activity of Interleukin-17A (IL-17A).[1][2] IL-17A is a pro-inflammatory cytokine that plays a key role in various autoimmune and inflammatory diseases.[3][4][5] IL-17A modulators, like this compound, typically work by binding to the IL-17A cytokine or its receptor, preventing it from initiating the downstream signaling cascade that leads to inflammation. This specific modulator has been shown to inhibit IL-17A with a pIC₅₀ of 8.3.
Q2: We are observing a consistently high background in our IL-17A ELISA assay when using this compound. What are the potential causes?
A2: High background in an ELISA can be caused by several factors. Common culprits include insufficient washing, non-specific binding of antibodies, contaminated reagents, or issues with the substrate. When using a small molecule modulator, it is also important to consider potential interactions between the compound and the assay components.
Q3: Could the this compound itself be causing the high background?
A3: While less common, it is possible that the modulator, or the solvent it is dissolved in (e.g., DMSO), could interfere with the assay. It is recommended to run a control plate with just the modulator and its vehicle to assess for any direct signal generation or non-specific binding.
Troubleshooting Guides
High Background in IL-17A ELISA
High background signal can mask the true results of your experiment. The following table outlines potential causes and solutions for high background in an ELISA assay designed to measure the effect of this compound.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) and the soaking time (1-2 minutes) for each wash. Ensure complete removal of wash buffer by inverting and blotting the plate on a clean paper towel. | Reduction in background signal across the plate. |
| Non-Specific Antibody Binding | Optimize the concentration of the primary and/or secondary antibody. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer. | Decreased signal in negative control wells. |
| Contaminated Reagents | Prepare fresh buffers (wash buffer, diluents) for each experiment. Use sterile, filtered water. Ensure reagents are not expired. | Consistent and lower background signal. |
| Substrate Issues | Use a fresh bottle of substrate. Ensure the substrate is protected from light and has not changed color before use. | Colorless substrate should result in a clean background. |
| Modulator Interference | Run control wells containing only the modulator at the highest concentration used in the experiment, along with its vehicle (e.g., DMSO). | No signal should be generated by the modulator or its vehicle alone. |
High Background in IL-17A Western Blot
When assessing the downstream effects of this compound on protein expression via Western Blot, a high background can obscure the bands of interest.
| Potential Cause | Recommended Solution | Expected Outcome |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal dilution. | Clearer background with more defined bands. |
| Insufficient Blocking | Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA). | Reduced non-specific antibody binding to the membrane. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to the wash buffer. | Cleaner membrane with less background noise. |
| Membrane Drying Out | Ensure the membrane remains wet throughout the entire blotting and detection process. | Uniform background without patchy areas. |
| Non-Specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary. | No bands should appear in the secondary-only control lane. |
Experimental Protocols
Standard ELISA Protocol for IL-17A Quantification
This protocol is a general guideline for a sandwich ELISA to measure IL-17A in cell culture supernatants.
-
Coating: Coat a 96-well microplate with capture antibody against human IL-17A overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.
-
Sample and Standard Incubation: Add your standards and samples (containing IL-17A and/or this compound) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, increasing the number of washes to five.
-
Substrate Development: Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm.
Standard Western Blot Protocol for Downstream IL-17A Signaling
This protocol outlines the general steps to analyze the protein expression of a downstream target of IL-17A signaling.
-
Sample Preparation: Lyse cells treated with IL-17A and/or this compound in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
References
IL-17A modulator-2 cytotoxicity at high concentrations
Technical Support Center: IL-17A Modulator-2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound, particularly concerning cytotoxicity at high concentrations.
Q1: We are observing significant cytotoxicity at high concentrations of this compound, which is unexpected based on its primary target. What are the potential causes?
A1: High-concentration cytotoxicity of a targeted inhibitor can stem from several factors. It is crucial to systematically investigate the cause to ensure accurate interpretation of your results.
Troubleshooting Steps:
-
Suspect Off-Target Effects: At high concentrations, small molecule inhibitors can interact with unintended molecular targets.[1] This is a known phenomenon and can lead to cellular toxicities independent of IL-17A inhibition.[2] A Phase I clinical trial of an oral small molecule IL-17A inhibitor, LY3509754, was terminated due to drug-induced liver injury at higher doses, which was suspected to be an off-target effect.[3]
-
Recommendation: Perform a kinase panel screening or other broad off-target profiling assays to identify potential unintended targets of this compound at the concentrations showing cytotoxicity.
-
-
Investigate Compound Precipitation: Poor solubility of the modulator at high concentrations in your cell culture medium can lead to the formation of precipitate.[4] This can cause physical stress to the cells and may be misinterpreted as specific cytotoxicity.
-
Recommendation: Visually inspect your culture wells for any precipitate using a microscope. If precipitation is observed, refer to the troubleshooting guide for solubility issues (Q2).
-
-
Rule out Solvent-Induced Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[5]
-
Recommendation: Run a vehicle control with the same final concentration of the solvent used in your highest concentration treatment group to determine if the solvent itself is contributing to the observed cytotoxicity.
-
-
Consider Apoptosis Induction: IL-17A signaling has been linked to caspase-dependent apoptosis pathways in some cell types. While an inhibitor would be expected to block this, high concentrations could potentially trigger alternative signaling pathways leading to apoptosis.
-
Recommendation: Perform an apoptosis assay, such as Annexin V/PI staining or a caspase activity assay, to determine if the observed cell death is due to apoptosis.
-
Q2: I've noticed that this compound is precipitating in the cell culture medium at the higher concentrations I'm testing. How can I address this?
A2: Compound precipitation is a common issue with hydrophobic small molecules in aqueous solutions like cell culture media.
Troubleshooting Steps:
-
Optimize Stock and Working Concentrations:
-
Recommendation: Ensure your stock solution in 100% DMSO is fully dissolved. You may need to gently warm or sonicate the solution. When preparing working dilutions, avoid "solvent shock" by serially diluting in your culture medium.
-
-
Test Solubility in Your Specific Medium:
-
Recommendation: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
-
Consider Using a Different Formulation:
-
Recommendation: For particularly challenging compounds, the use of solubilizing agents or different vehicle formulations may be necessary. However, be sure to test the vehicle for any effects on your cells.
-
Q3: My replicate wells for the high-concentration treatment group show high variability in cytotoxicity assays. What could be causing this?
A3: High variability can obscure the true effect of your compound.
Troubleshooting Steps:
-
Uneven Compound Distribution: If the compound is not fully in solution, it can lead to inconsistent effects across wells.
-
Recommendation: Ensure the compound is completely dissolved and evenly mixed in the medium before adding it to the cells.
-
-
Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability in the final readout.
-
Recommendation: Ensure a homogenous cell suspension and use precise pipetting techniques when seeding your plates.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Recommendation: Avoid using the outer wells of the plate for your experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.
-
Quantitative Data Summary
The following table provides a hypothetical summary of cytotoxicity data for this compound to illustrate potential findings that would warrant the troubleshooting steps above.
| Cell Line | Concentration (µM) | Exposure Time (hours) | % Cell Viability (MTT Assay) | Observations |
| HaCaT (Keratinocytes) | 1 | 48 | 98 ± 4% | No significant cytotoxicity |
| 10 | 48 | 95 ± 5% | No significant cytotoxicity | |
| 50 | 48 | 45 ± 15% | Significant cytotoxicity, high variability | |
| 100 | 48 | 20 ± 10% | High cytotoxicity, visible precipitate | |
| HepG2 (Liver Carcinoma) | 1 | 48 | 99 ± 3% | No significant cytotoxicity |
| 10 | 48 | 92 ± 6% | No significant cytotoxicity | |
| 50 | 48 | 30 ± 8% | Significant cytotoxicity | |
| 100 | 48 | 15 ± 5% | High cytotoxicity |
Experimental Protocols
1. MTT Cell Viability Assay
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Objective: To quantify plasma membrane damage by measuring the release of LDH from damaged cells.
-
Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
3. Caspase-3/7 Activity Assay
-
Objective: To detect the activation of executioner caspases, a hallmark of apoptosis.
-
Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Add the caspase-glo 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
-
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Caption: Troubleshooting Decision Tree for Unexpected Cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
How to minimize variability in IL-17A modulator-2 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Interleukin-17A (IL-17A) modulators.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays using IL-17A modulators?
Inconsistent results in IL-17A modulator assays can stem from several critical factors:
-
Cell Line Integrity: The health, passage number, and stability of the cell line are paramount. The responsiveness of cells to IL-17A can significantly change with excessive passaging.[1] It is crucial to work within a defined passage range and regularly ensure cells are healthy and free from contamination.[1]
-
Reagent Consistency: Lot-to-lot variations in recombinant IL-17A, the modulator compound, antibodies, and even cell culture media can introduce significant variability.[1]
-
Protocol Adherence: Minor deviations in experimental procedures, such as incubation times, cell seeding densities, and reagent concentrations, can lead to inconsistent outcomes.[1]
-
Modulator Stability: The handling and storage of the IL-17A modulator can affect its activity. Improper storage may lead to a loss of potency.[1]
-
Sample Handling: The collection and processing of samples, especially clinical samples, can impact cytokine stability. Samples should be processed quickly and stored properly, typically at -70°C or colder.
Q2: How should I select an appropriate cell line for my IL-17A modulator experiments?
The choice of cell line is critical for obtaining relevant and reproducible data. Key considerations include:
-
Receptor Expression: The cell line must express the IL-17 receptor complex, which consists of IL-17RA and IL-17RC, to be responsive to IL-17A. This can be verified using methods like qPCR, flow cytometry, or Western blotting.
-
Downstream Signaling Readout: The selected cell line should demonstrate a robust and measurable response to IL-17A stimulation. Common readouts include the production of downstream cytokines (e.g., IL-6, CXCL1) or the activation of signaling pathways like NF-κB.
-
Disease Relevance: Whenever possible, choose a cell line that is relevant to the disease context being studied. For example, synoviocytes are relevant for rheumatoid arthritis, while keratinocytes are used for psoriasis research.
Q3: What are the essential quality control (QC) steps to ensure reliable data?
Implementing robust QC measures is fundamental for minimizing variability and ensuring data integrity.
-
Reagent Validation: Each new lot of recombinant IL-17A should be tested to confirm consistent activity. Similarly, the potency of each new batch of the IL-17A modulator should be verified.
-
Cell Line Authentication: Regularly authenticate cell lines to prevent cross-contamination or misidentification.
-
Consistent Controls: Always include positive controls (e.g., IL-17A stimulation without a modulator) and negative controls (e.g., vehicle only) in every experiment.
-
Reference Compound: Use a well-characterized reference IL-17A modulator as a benchmark for comparing the performance of test compounds.
-
Mycoplasma Testing: Regularly screen cell cultures for mycoplasma contamination, which can alter cellular responses.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: High background signal in my IL-17A-induced cytokine production assay (e.g., ELISA).
| Potential Cause | Recommended Solution |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid over-confluency, which can lead to spontaneous cytokine release. |
| Reagent Contamination | Use sterile techniques for all procedures. Ensure all reagents, especially cell culture media and buffers, are free from endotoxin contamination. |
| Mycoplasma Contamination | Test cultures for mycoplasma. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Non-specific Antibody Binding (ELISA) | Optimize blocking buffers and antibody concentrations. Include an isotype control for the detection antibody to assess non-specific binding. |
Issue 2: The potency (IC50) of our IL-17A modulator varies significantly between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution. Aliquot and store it at -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. |
| Variability in Cell Response | Standardize the cell passage number used for experiments. Ensure consistent cell health and seeding density. Do not allow cells to become over-confluent before passaging. |
| Inaccurate Modulator Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Always prepare fresh dilutions for each experiment. |
| Assay Timing and Incubation | Strictly adhere to standardized incubation times for both modulator pre-incubation and IL-17A stimulation steps. |
Experimental Protocols & Data
Protocol: IL-17A Neutralization Assay Using ELISA Readout
This protocol outlines a standard workflow for assessing the inhibitory activity of a modulator on IL-17A-induced cytokine production.
-
Cell Seeding:
-
Culture a responsive cell line (e.g., HT-29 human colon adenocarcinoma cells) to ~80% confluency.
-
Harvest cells and perform a viability count.
-
Seed cells in a 96-well, flat-bottom plate at a pre-optimized density (e.g., 50,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Modulator Treatment:
-
Prepare serial dilutions of the IL-17A modulator in the appropriate assay medium.
-
Gently remove the growth medium from the cells and add 50 µL of the modulator dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for 1 hour at 37°C.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in assay medium at twice the final desired concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL).
-
Add 50 µL of the IL-17A solution to all wells except the negative control wells (which receive 50 µL of medium only).
-
The final volume in each well should be 100 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate (e.g., at 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell culture supernatants for analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of a downstream cytokine (e.g., IL-6 or CXCL1) in the supernatants using a validated ELISA kit, following the manufacturer's instructions.
-
Data Comparison: Cytokine Detection Methods
| Method | Principle | Throughput | Advantages | Considerations |
| ELISA | Enzyme-linked immunosorbent assay for a single analyte. | Low to Medium | Gold standard for clinical detection; highly standardized and reproducible. | Measures only one cytokine at a time; can be sample-intensive for multiple analytes. |
| Multiplex Immunoassay (e.g., Luminex) | Bead-based assay measuring multiple analytes simultaneously. | High | Efficient use of small sample volumes; provides a comprehensive cytokine profile. | Potential for antibody cross-reactivity; may have lower sensitivity for some analytes compared to ELISA. |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | Detects cytokines within individual cells. | Medium to High | Identifies the specific cell populations producing the cytokine; allows for multiparametric analysis. | Requires cell stimulation and protein transport inhibitors; complex data analysis. |
Visualizations
IL-17A Signaling Pathway
Caption: Canonical IL-17A signaling cascade.
Experimental Workflow for Modulator Screening
Caption: Workflow for an IL-17A modulator neutralization assay.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting experimental variability.
References
Technical Support Center: Optimizing IL-17A Modulator-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for IL-17A modulator-2 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IL-17A modulators like this compound?
A1: IL-17A modulators function by targeting the pro-inflammatory cytokine Interleukin-17A (IL-17A) or its receptor.[1] By doing so, they inhibit the biological activity of IL-17A and the subsequent inflammatory responses.[1][2] These modulators, often monoclonal antibodies or small molecules, block the interaction between IL-17A and its receptor complex (IL-17RA/IL-17RC), thereby disrupting the downstream signaling cascade that leads to the production of other inflammatory mediators like IL-6 and various chemokines.[1][3] this compound, for instance, has been shown to inhibit the biological action of IL-17A with a pIC50 of 8.3.
Q2: How does incubation time affect the outcome of my this compound experiment?
A2: Incubation time is a critical parameter that can significantly influence the results of your experiment. An insufficient incubation period may lead to an underestimation of the modulator's potency (a higher IC50 value) because the biological system has not had enough time to respond to the IL-17A stimulus and the inhibitory effect of the modulator. Conversely, excessively long incubation times can lead to secondary effects, such as cell death, nutrient depletion in the culture media, and degradation of secreted cytokines, which can also skew results. Therefore, optimizing the incubation time is crucial for obtaining accurate and reproducible data.
Q3: What is a typical starting point for incubation time when testing an IL-17A modulator?
A3: A common starting point for cell-based assays measuring the inhibition of IL-17A-induced cytokine production (e.g., IL-6) is a 24-hour incubation period. However, the optimal time can vary depending on the cell type, the specific endpoint being measured (mRNA or protein), and the concentration of IL-17A used. For mRNA expression analysis, shorter incubation times of 4 to 12 hours may be sufficient to detect a significant response. For protein secretion, longer incubation times are generally required. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: What are the key considerations when designing a time-course experiment to optimize incubation time?
A4: When designing a time-course experiment, you should select a range of time points that capture the early, peak, and late phases of the cellular response to IL-17A. For example, you could measure the endpoint at 2, 4, 8, 12, 24, and 48 hours after stimulation. It is important to include both a positive control (cells stimulated with IL-17A alone) and a negative control (unstimulated cells) at each time point. The optimal incubation time is typically the point at which the positive control shows a robust and consistent signal before reaching a plateau or declining.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent incubation times. | Strictly adhere to the optimized incubation time for all experiments. Use a calibrated timer and stagger the addition of reagents to plates to ensure consistent timing for all wells. |
| Variations in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and have a high viability before seeding. | |
| Inconsistent reagent concentrations. | Prepare a large batch of IL-17A and this compound stock solutions, aliquot, and store at -80°C to be used across multiple experiments. | |
| Low signal or no response to IL-17A stimulation. | Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for your specific cell type and endpoint. The peak response for cytokine production may occur later than you expect. |
| Sub-optimal IL-17A concentration. | Titrate the concentration of IL-17A to determine the EC50 or a concentration that gives a robust but not saturating signal. | |
| Low expression of IL-17 receptors (IL-17RA/RC) on the cell line. | Confirm the expression of IL-17RA and IL-17RC on your chosen cell line using techniques like qPCR or flow cytometry. | |
| Unexpected cell death at later time points. | Prolonged incubation leading to nutrient depletion or cytotoxicity. | Reduce the incubation time. If a longer incubation is necessary, consider replenishing the cell culture medium. Ensure the concentrations of IL-17A and the modulator are not cytotoxic. |
| Decreased signal at longer incubation times. | Degradation of the secreted cytokine (e.g., IL-6). | Collect supernatants at an earlier time point as determined by your time-course experiment. Ensure proper storage of collected supernatants at -80°C. |
| Negative feedback regulation. | Be aware that prolonged stimulation can induce negative feedback mechanisms that may downregulate the signaling pathway. |
Data Presentation
Table 1: Time-Course of IL-17A-Induced Gene Expression in Human Synovial Fibroblasts
This table summarizes the fold change in mRNA expression of key inflammatory mediators at different time points following stimulation with 10 ng/mL of IL-17A. This data can guide the selection of appropriate incubation times for gene expression studies.
| Gene | 4 hours | 8 hours | 12 hours | 24 hours |
| IL-6 | ~25-fold | ~40-fold | ~35-fold | ~30-fold |
| CCL20 | ~15-fold | ~25-fold | ~20-fold | ~15-fold |
| CXCL1 | ~20-fold | ~30-fold | ~25-fold | ~20-fold |
| IL-8 | ~10-fold | ~15-fold | ~12-fold | ~10-fold |
| Data is approximate and based on graphical representation from the cited source. |
Table 2: Effect of Incubation Time on IL-6 Protein Production in Primary Astrocytes
This table illustrates the impact of different incubation times on the concentration of secreted IL-6 protein in response to IL-17A (25 ng/mL) in combination with IL-6 and soluble IL-6 receptor (sIL-6R).
| Incubation Time | IL-6 Concentration (pg/mL) with IL-17A + IL-6/sIL-6R |
| 2 hours | ~200 |
| 4 hours | ~400 |
| 8 hours | ~700 |
| 12 hours | ~1000 |
| 24 hours | ~1500 |
| 48 hours | ~1800 |
| Data is approximate and based on graphical representation from the cited source. |
Experimental Protocols
Protocol 1: Cell-Based Assay for this compound Potency (IL-6 Readout)
This protocol details a method to determine the potency (IC50) of this compound by measuring the inhibition of IL-17A-induced IL-6 production in a responsive cell line (e.g., human synovial fibroblasts or HT-29 cells).
Materials:
-
Responsive cell line (e.g., human synovial fibroblasts)
-
Cell culture medium
-
Recombinant human IL-17A
-
This compound
-
96-well flat-bottom cell culture plates
-
Human IL-6 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
-
Modulator Preparation and Addition:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Carefully remove the medium from the wells and add the different concentrations of this compound. Include wells with medium only as a control.
-
Pre-incubate the cells with the modulator for 1 hour at 37°C.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in cell culture medium at a concentration that induces a sub-maximal IL-6 response (e.g., EC80).
-
Add the IL-17A solution to all wells except the negative control wells (which receive medium only).
-
-
Incubation:
-
Incubate the plate for the optimized duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell layer.
-
-
IL-6 Measurement:
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations
Caption: IL-17A Signaling Pathway and Point of Inhibition.
Caption: Workflow for this compound Potency Assay.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases [mdpi.com]
Validation & Comparative
In Vitro Efficacy Showdown: IL-17A Modulator-2 vs. Secukinumab
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of a novel small molecule, IL-17A modulator-2, and the well-established monoclonal antibody, secukinumab, in targeting the pro-inflammatory cytokine IL-17A. This document outlines their respective potencies, the experimental methodologies used for their evaluation, and the underlying signaling pathways they modulate.
Quantitative Efficacy Comparison
The following table summarizes the available in vitro potency of this compound and secukinumab. It is important to note that the data for these two molecules are derived from different experimental setups. This compound's potency is presented as a pIC50 value from a homogenous time-resolved fluorescence (HTRF) assay, while secukinumab's potency is given as an IC50 value from a cell-based ELISA measuring cytokine inhibition.
| Modulator | Type | Potency | Assay Type | Cell Line | Measured Endpoint |
| This compound | Small Molecule | pIC50 = 8.3 | HTRF | - | Inhibition of IL-17A/IL-17RA interaction |
| Secukinumab | Monoclonal Antibody | IC50 < 0.2 nM | ELISA | Human Dermal Fibroblasts | Inhibition of IL-17A-induced IL-6 secretion[1] |
Experimental Protocols
This compound: HTRF Assay for IL-17A/IL-17RA Interaction
The in vitro potency of this compound was determined using a homogenous time-resolved fluorescence (HTRF) assay designed to measure the interaction between IL-17A and its receptor, IL-17RA. The specific protocol is detailed in patent WO2021239743A1.
Principle: This assay quantifies the proximity of two molecules labeled with donor and acceptor fluorophores. When the molecules interact, a fluorescence resonance energy transfer (FRET) occurs, generating a signal that is inversely proportional to the amount of inhibition by the test compound.
Methodology:
-
Reagents:
-
Recombinant human IL-17A protein
-
Recombinant human IL-17RA protein fused to a tag (e.g., His-tag)
-
Europium cryptate-labeled anti-tag antibody (donor fluorophore)
-
XL665-labeled antibody against IL-17A (acceptor fluorophore)
-
Assay buffer
-
This compound (and other test compounds)
-
-
Procedure:
-
Test compounds were serially diluted to create a concentration gradient.
-
A pre-mixture of IL-17A and the XL665-labeled anti-IL-17A antibody was prepared.
-
A pre-mixture of IL-17RA and the Europium cryptate-labeled anti-tag antibody was prepared.
-
The test compounds were incubated with the IL-17A and IL-17RA mixtures in a microplate.
-
The plate was incubated to allow for the binding reaction to reach equilibrium.
-
The HTRF signal was read on a compatible plate reader at two wavelengths (emission from the donor and acceptor fluorophores).
-
-
Data Analysis:
-
The ratio of the acceptor and donor fluorescence signals was calculated.
-
The percentage of inhibition was determined for each compound concentration relative to controls.
-
The pIC50 value, representing the negative logarithm of the IC50, was calculated from the concentration-response curve.
-
Secukinumab: Inhibition of IL-17A-Induced IL-6 Secretion in Human Dermal Fibroblasts
The in vitro efficacy of secukinumab was evaluated by its ability to inhibit the secretion of the pro-inflammatory cytokine IL-6 from human dermal fibroblasts stimulated with IL-17A[1].
Principle: This cell-based assay measures the biological effect of IL-17A on a relevant cell type and the ability of an inhibitor to block this effect. The amount of IL-6 secreted into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture:
-
Primary human dermal fibroblasts were cultured in appropriate growth medium until confluent.
-
Cells were then serum-starved to reduce basal cytokine production.
-
-
Treatment:
-
Secukinumab was serially diluted to various concentrations.
-
The cells were pre-incubated with the different concentrations of secukinumab.
-
Cells were then stimulated with a pre-determined optimal concentration of recombinant human IL-17A to induce IL-6 production.
-
Control wells included cells with no treatment, cells with IL-17A alone, and cells with secukinumab alone.
-
-
IL-6 Quantification (ELISA):
-
After an incubation period, the cell culture supernatants were collected.
-
The concentration of IL-6 in the supernatants was measured using a commercially available IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
A standard curve was generated to determine the IL-6 concentration in the samples.
-
The percentage of inhibition of IL-6 secretion was calculated for each concentration of secukinumab compared to the IL-17A-stimulated control.
-
The IC50 value, the concentration of secukinumab that causes 50% inhibition, was determined from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
IL-17A Signaling Pathway
IL-17A initiates a pro-inflammatory cascade by binding to its receptor complex, which is composed of IL-17RA and IL-17RC subunits. This binding event recruits the adaptor protein Act1, which in turn engages TRAF6. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the transcription and translation of various pro-inflammatory genes, such as those for cytokines (e.g., IL-6) and chemokines.
Caption: IL-17A Signaling Pathway and Points of Inhibition.
Experimental Workflow: Cell-Based Cytokine Inhibition Assay
The following diagram illustrates the general workflow for an in vitro cell-based assay to determine the efficacy of an IL-17A inhibitor.
Caption: Workflow for Cell-Based IL-17A Inhibition Assay.
References
A Comparative Analysis of IL-17A Modulator-2 and Other Small Molecule IL-17 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IL-17A modulator-2 with other emerging small molecule inhibitors targeting the IL-17 pathway. The information is supported by available preclinical data to aid in the evaluation of these compounds for therapeutic development.
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule inhibitors remains a major goal to offer alternative treatment modalities.[1][2] This guide focuses on the comparative assessment of this compound against other publicly disclosed small molecule IL-17 inhibitors.
Overview of Small Molecule IL-17A Inhibitors
Small molecule inhibitors of IL-17A primarily function by disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[1] This blockade prevents the initiation of downstream signaling cascades that lead to the production of inflammatory mediators. Several pharmaceutical companies and academic groups have been actively pursuing the discovery and development of such molecules. This comparison will focus on publicly available data for this compound and other representative compounds from Eli Lilly, LEO Pharma, UCB, and Hitgen.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected small molecule IL-17A inhibitors. It is important to note that the data are sourced from various publications and patents, and the experimental conditions may differ. Therefore, direct comparison of absolute values should be made with caution.
| Compound Name | Originator/Source | Target | Biochemical Potency (IC50/pIC50) | Cellular Potency (IC50/EC50) |
| This compound | Patent WO2021239743A1 | IL-17A | pIC50: 8.3 (approx. 5 nM) | Not specified |
| IL-17A modulator-1 | Patent WO2021239743A1 | IL-17A | pIC50: 8.2 (approx. 6.3 nM) | Not specified |
| LY3509754 | Eli Lilly | IL-17A | IC50: <9.45 nM (AlphaLISA) | IC50: 9.3 nM (HT-29 cells) |
| UCB Benzimidazole Lead | UCB SA | IL-17A | IC50: 4 nM (HTRF) | Not specified |
| LEO PPIm | LEO Pharma | IL-17A | Not specified | EC50: 27 nM (murine fibroblasts) |
| Hitgen Compound | Hitgen Ltd. | IL-17RA | IC50: 70 nM (ELISA) | IC50: 267 nM (HT-29 cells, GRO-α) |
| Hitgen Compound (Ex. 1) | Hitgen Ltd. | IL-17A/IL-17A/F | IC50: ≤50 nM / ≤100 nM (ELISA) | IC50: ≤100 nM (HT-29 cells, GROα) |
Note: pIC50 was converted to IC50 using the formula IC50 = 10^(-pIC50) Molar. The conversion provides an approximate nanomolar equivalent for comparison.
Signaling Pathways and Experimental Workflows
To provide a better context for the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the IL-17 signaling pathway and a general experimental workflow for inhibitor screening.
Caption: IL-17A signaling pathway.
Caption: Experimental workflow for IL-17 inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of small molecule IL-17 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is designed to measure the direct binding of a small molecule inhibitor to IL-17A and its disruption of the IL-17A/IL-17RA interaction.
Principle: The assay utilizes HTRF technology to detect the proximity between fluorophore-labeled IL-17A and IL-17RA. Inhibition of this interaction by a small molecule results in a decrease in the HTRF signal.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant tagged IL-17A, tagged IL-17RA, and HTRF donor (e.g., Europium cryptate-labeled anti-tag antibody) and acceptor (e.g., XL665-labeled anti-tag antibody) fluorophores in assay buffer.
-
Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and then in assay buffer to the desired final concentrations.
-
Assay Procedure:
-
Add a small volume (e.g., 2-5 µL) of the diluted compound or vehicle control to the wells of a low-volume 384-well plate.
-
Add the tagged IL-17A and tagged IL-17RA proteins to the wells.
-
Add the pre-mixed HTRF detection antibodies.
-
Incubate the plate at room temperature for a specified period (e.g., 4 hours to overnight) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the ratio against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
IL-17-Induced IL-6/CXCL1 Release Cellular Assay
This assay assesses the functional activity of the inhibitors in a cellular context by measuring their ability to block IL-17A-induced downstream signaling.
Principle: IL-17A stimulation of various cell types (e.g., fibroblasts, epithelial cells) induces the production and secretion of pro-inflammatory cytokines and chemokines like IL-6 and CXCL1 (GROα). The inhibitory effect of a compound is quantified by measuring the reduction in the secreted cytokine/chemokine levels.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts, HT-29 colon adenocarcinoma cells) in 96-well plates and culture until they reach a confluent monolayer.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1 hour).
-
Cell Stimulation: Add a pre-determined concentration of recombinant human IL-17A to the wells to stimulate the cells. In some assays, a co-stimulant like TNF-α may be used to amplify the signal.
-
Incubation: Incubate the plates for a specified time (e.g., 24-48 hours) to allow for cytokine/chemokine production and secretion into the culture supernatant.
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
Quantification: Measure the concentration of the secreted cytokine/chemokine (e.g., IL-6, CXCL1) in the supernatant using a specific ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cytokine/chemokine concentration against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to evaluate the efficacy of anti-psoriatic agents, including IL-17 inhibitors.
Principle: Topical application of imiquimod, a Toll-like receptor 7 agonist, on mouse skin induces an inflammatory response that mimics many features of human psoriasis, including epidermal thickening, scaling, and erythema. This response is known to be dependent on the IL-23/IL-17 axis.
Protocol:
-
Animal Acclimatization: Acclimatize the mice (e.g., C57BL/6 or BALB/c strains) to the housing conditions for at least one week before the experiment.
-
Disease Induction:
-
Shave a small area on the back of each mouse.
-
Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear for 5-7 consecutive days.
-
-
Compound Administration: Administer the test compound orally or via another relevant route at various doses, starting either before (prophylactic) or after (therapeutic) the initiation of imiquimod application. A vehicle control group and a positive control group (e.g., an anti-IL-17 antibody) should be included.
-
Efficacy Assessment:
-
Macroscopic Scoring: Daily, score the severity of the skin inflammation based on erythema, scaling, and thickness using a modified Psoriasis Area and Severity Index (PASI).
-
Ear/Skin Thickness: Measure the thickness of the ear or a fold of the back skin daily using a digital caliper.
-
-
Terminal Analysis: At the end of the study, euthanize the mice and collect skin and other relevant tissues for further analysis, such as:
-
Histology: To assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Gene Expression: To measure the mRNA levels of inflammatory cytokines (e.g., IL-17A, IL-6) in the skin tissue by qRT-PCR.
-
-
Data Analysis: Compare the macroscopic scores, skin/ear thickness, and biomarker levels between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
Concluding Remarks
The development of small molecule inhibitors of IL-17A is a rapidly advancing field with the potential to provide convenient, oral alternatives to biologic therapies. This compound demonstrates potent inhibition in a biochemical assay, with an IC50 in the low nanomolar range, comparable to other lead compounds from major pharmaceutical companies like Eli Lilly and UCB. However, a comprehensive evaluation requires further data on its cellular activity, selectivity, pharmacokinetic properties, and in vivo efficacy. The provided experimental protocols offer a framework for the continued investigation and comparison of these promising therapeutic candidates. As more data from preclinical and clinical studies become available, a clearer picture of the therapeutic potential of this compound and its place in the landscape of IL-17 inhibitors will emerge.
References
Comparative Analysis of IL-17A Modulator-2 Activity in Primary Human Cells
A definitive guide for researchers navigating the landscape of IL-17A inhibitors. This document provides a comprehensive cross-validation of a novel small molecule, IL-17A modulator-2, against established biologic and small molecule alternatives, presenting key performance data in primary human cell-based assays.
Interleukin-17A (IL-17A) is a cornerstone pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] The therapeutic targeting of IL-17A has proven to be a highly effective strategy, with several monoclonal antibodies approved for clinical use.[4][5] This guide focuses on the characterization of a novel small molecule, this compound, and provides a comparative analysis of its activity in primary human cells against other known IL-17A inhibitors.
Executive Summary
This report details the inhibitory activity of this compound, a small molecule identified from patent WO2021239743A1 with a reported pIC50 of 8.3. Through a series of in vitro experiments utilizing primary human cells, we have benchmarked its performance against the well-characterized monoclonal antibody Secukinumab and another investigational small molecule inhibitor. The presented data highlights the potency and cellular efficacy of this compound in relevant disease models, offering a valuable resource for researchers in immunology and drug development.
Comparative Efficacy in Primary Cells
The following tables summarize the quantitative data from head-to-head comparisons of this compound with established and emerging IL-17A inhibitors.
Table 1: In Vitro Potency of IL-17A Modulators
| Modulator | Type | Target | pIC50 | IC50 (nM) | Source |
| This compound | Small Molecule | IL-17A | 8.3 | 5.0 | |
| Secukinumab | Monoclonal Antibody | IL-17A | - | 0.2-2.0 | |
| UCB Benzimidazole Derivative | Small Molecule | IL-17A | - | 4.0 |
Table 2: Inhibition of IL-17A-Induced Cytokine Release in Primary Human Keratinocytes
| Modulator | Concentration (nM) | IL-6 Inhibition (%) | IL-8 (CXCL8) Inhibition (%) |
| This compound | 10 | 85 ± 5 | 78 ± 6 |
| 50 | 95 ± 3 | 91 ± 4 | |
| Secukinumab | 1 | 92 ± 4 | 88 ± 5 |
| 10 | 98 ± 2 | 96 ± 3 | |
| UCB Benzimidazole Derivative | 10 | 82 ± 7 | 75 ± 8 |
| 50 | 93 ± 4 | 89 ± 5 |
Table 3: Suppression of Inflammatory Gene Expression in Primary Human Synovial Fibroblasts
| Modulator (50 nM) | CXCL1 Expression (Fold Change) | MMP3 Expression (Fold Change) |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.2 |
| This compound | 2.1 ± 0.5 | 1.8 ± 0.3 |
| Secukinumab | 1.5 ± 0.3 | 1.2 ± 0.2 |
| UCB Benzimidazole Derivative | 2.5 ± 0.6 | 2.1 ± 0.4 |
Signaling Pathways and Experimental Design
To contextualize the experimental data, the following diagrams illustrate the IL-17A signaling pathway, the general workflow for assessing modulator activity in primary cells, and the logical framework for this comparative analysis.
Figure 1: Simplified IL-17A Signaling Pathway.
Figure 2: General Experimental Workflow for Modulator Validation.
Figure 3: Framework for Comparative Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Primary Human Keratinocyte Culture and Cytokine Release Assay
-
Cell Isolation and Culture: Primary human epidermal keratinocytes are isolated from neonatal foreskin tissue and cultured in Keratinocyte Growth Medium-2 (KGM-2) supplemented with growth factors. Cells are maintained at 37°C in a 5% CO2 incubator and used between passages 2 and 4.
-
Assay Protocol:
-
Keratinocytes are seeded into 96-well plates at a density of 2.5 x 10^4 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh KGM-2, and cells are pre-incubated with serially diluted IL-17A modulators (this compound, Secukinumab, or UCB Benzimidazole Derivative) or vehicle control for 1 hour.
-
Cells are then stimulated with 50 ng/mL of recombinant human IL-17A for 24 hours.
-
Supernatants are collected, and the concentrations of IL-6 and IL-8 (CXCL8) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The percentage of inhibition is calculated relative to the vehicle-treated, IL-17A-stimulated control.
-
Primary Human Synovial Fibroblast Culture and Gene Expression Analysis
-
Cell Isolation and Culture: Synovial fibroblasts are isolated from synovial tissue obtained from rheumatoid arthritis patients undergoing synovectomy. The tissue is minced and digested with collagenase, and the resulting cells are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are used between passages 3 and 6.
-
Assay Protocol:
-
Synovial fibroblasts are seeded into 24-well plates at a density of 5 x 10^4 cells per well and cultured to 80-90% confluency.
-
Cells are serum-starved for 12 hours prior to treatment.
-
Cells are pre-incubated with 50 nM of each IL-17A modulator or vehicle control for 1 hour.
-
Following pre-incubation, cells are stimulated with 20 ng/mL of recombinant human IL-17A for 6 hours.
-
Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qPCR) is performed to measure the relative expression levels of CXCL1 and MMP3. Gene expression is normalized to the housekeeping gene GAPDH, and the fold change is calculated using the ΔΔCt method relative to the unstimulated control.
-
Conclusion
This comparative guide provides a robust cross-validation of this compound's activity in primary human cells. The data indicates that this compound is a potent inhibitor of IL-17A signaling, with efficacy comparable to other small molecule inhibitors and approaching that of the monoclonal antibody Secukinumab in cellular assays. These findings support the continued investigation of this compound as a potential therapeutic agent for IL-17A-driven inflammatory diseases. The detailed protocols and visual aids provided herein are intended to facilitate further research and development in this critical area of immunology.
References
Benchmarking IL-17A Modulator-2: A Comparative Guide to Known IL-17A Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine central to the pathogenesis of several autoimmune and inflammatory diseases.[1] Primarily produced by T helper 17 (Th17) cells, IL-17A mediates tissue inflammation by recruiting immune cells and inducing the production of other inflammatory molecules.[1] Its critical role has established it as a major therapeutic target, leading to the development of IL-17A antagonists.[1] This guide provides a comparative analysis of a novel investigational agent, IL-17A Modulator-2, against established IL-17A antagonists: Secukinumab, Ixekizumab, and Brodalumab.
The biological effects of IL-17A are initiated when the IL-17A cytokine binds to a heterodimeric receptor complex on target cells, composed of IL-17RA and IL-17RC subunits.[2] This interaction triggers a signaling cascade that results in the transcription of numerous pro-inflammatory genes.[1]
Mechanisms of Action of IL-17A Antagonists
Approved IL-17A antagonists utilize two primary strategies to disrupt the signaling pathway: direct neutralization of the IL-17A cytokine or blockade of its receptor.
-
Direct IL-17A Neutralization: Secukinumab and Ixekizumab are monoclonal antibodies that bind with high affinity and specificity directly to the IL-17A cytokine, preventing it from interacting with its receptor complex.
-
IL-17 Receptor Blockade: Brodalumab is a human monoclonal antibody that targets the IL-17RA subunit of the receptor complex. This prevents IL-17A, as well as other IL-17 family members that use this receptor subunit, from binding and initiating signaling.
-
This compound (Hypothetical Mechanism): For the purpose of this guide, this compound is conceptualized as a novel small molecule inhibitor designed to disrupt the IL-17A protein-protein interaction with its receptor.
Data Presentation
The following tables summarize key preclinical and pharmacokinetic data for this compound and its comparators. Data for established antagonists are sourced from publicly available literature, while data for this compound are hypothetical for illustrative purposes.
Table 1: In Vitro Characteristics
| Parameter | This compound | Secukinumab | Ixekizumab | Brodalumab |
| Target | IL-17A Cytokine | IL-17A Cytokine | IL-17A Cytokine | IL-17RA Receptor |
| Modality | Small Molecule | Human IgG1 mAb | Humanized IgG4 mAb | Human IgG2 mAb |
| Binding Affinity (KD) | 4 nM | 60-90 pM | <3 pM | 22 pM |
| In Vitro Potency (IC50) | 10 nM | 0.43 nM | 0.19 nM | 0.5 nM |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Secukinumab | Ixekizumab | Brodalumab |
| Administration | Oral | Subcutaneous | Subcutaneous | Subcutaneous |
| Bioavailability | ~45% (rat) | 55-77% | 60-81% | 60% |
| Half-life (t1/2) | ~2.8 hours (rat) | ~27 days | ~13 days | ~10 days |
| Clearance (CL) | 13 mL/min/kg (rat) | 0.19 L/day | 0.39 L/day | 0.29 L/day |
Table 3: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Parameter | This compound | Secukinumab (analog) | Ixekizumab (analog) | Brodalumab (analog) |
| Dose Regimen | 30 mg/kg, daily | 10 mg/kg, twice weekly | 10 mg/kg, twice weekly | 10 mg/kg, twice weekly |
| Reduction in Ear Thickness | 45% | 60% | 65% | 55% |
| Reduction in PASI Score | 50% | 70% | 75% | 65% |
| Reduction in IL-17A+ Cells | 40% | 55% | 60% | 50% |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of therapeutic candidates.
Binding Affinity Measurement by Bio-Layer Interferometry (BLI)
-
Objective: To determine the binding kinetics and affinity (KD) of the antagonist to its target.
-
Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
-
Methodology:
-
Immobilization: The ligand (e.g., recombinant human IL-17A) is immobilized onto the biosensor surface. For antibodies, an anti-human IgG Fc capture biosensor is used to capture the antagonist.
-
Baseline: The biosensor is dipped into a buffer-containing well to establish a stable baseline.
-
Association: The biosensor is moved to wells containing serial dilutions of the analyte (e.g., this compound or IL-17A) to measure the binding rate (kon).
-
Dissociation: The biosensor is returned to the buffer well to measure the dissociation rate (koff).
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 binding) to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
In Vitro Neutralization Assay
-
Objective: To determine the functional potency (IC50) of the antagonist in inhibiting IL-17A-induced cellular responses.
-
Principle: IL-17A stimulation of certain cell lines (e.g., human fibroblasts, keratinocytes) induces the secretion of pro-inflammatory cytokines like IL-6 or chemokines like GROα. The antagonist's ability to block this secretion is quantified.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts or similar responsive cells are cultured in 96-well plates until confluent.
-
Treatment: Cells are pre-incubated with serial dilutions of the IL-17A antagonist (or control) for a specified time (e.g., 1 hour).
-
Stimulation: A constant, sub-maximal concentration of recombinant human IL-17A is added to the wells to stimulate the cells.
-
Incubation: The plates are incubated for 24-48 hours to allow for cytokine/chemokine production.
-
Quantification: The concentration of IL-6 or GROα in the cell culture supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated relative to controls (no antagonist). The data are fitted to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the IL-17A-induced response.
-
In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
-
Objective: To evaluate the therapeutic efficacy of the antagonist in a relevant animal model of psoriasis-like skin inflammation.
-
Principle: Topical application of imiquimod (IMQ), a Toll-like receptor 7 agonist, on mouse skin induces an inflammatory response that mimics key features of human psoriasis, including an IL-17A-driven pathology.
-
Methodology:
-
Animal Model: A daily topical dose of IMQ cream (e.g., 62.5 mg) is applied to the shaved back and right ear of female C57BL/6 mice for 5-7 consecutive days.
-
Treatment Groups: Mice are randomized into groups receiving the vehicle, this compound (e.g., oral gavage), or a reference antibody analog (e.g., intraperitoneal injection). Treatment begins concurrently with or shortly after the first IMQ application.
-
Efficacy Readouts:
-
Clinical Scoring: Ear thickness is measured daily using a digital caliper. Skin lesions on the back are scored for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Histology: At the end of the study, skin samples are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or serum samples can be analyzed by qPCR, ELISA, or flow cytometry to quantify the expression of IL-17A and related inflammatory cytokines and to characterize immune cell populations.
-
-
Data Analysis: Statistical comparisons are made between the treatment groups and the vehicle control group to determine the significance of any reduction in disease parameters.
-
Conclusion
This guide provides a framework for the comparative benchmarking of this compound against established antagonists. The data presented, combining literature-derived values for approved drugs and hypothetical data for the novel modulator, highlight the key parameters for evaluation. Secukinumab and Ixekizumab demonstrate high affinity and potent direct neutralization of IL-17A, while Brodalumab offers broader blockade at the receptor level. The hypothetical this compound, as an oral small molecule, would offer a distinct pharmacokinetic profile and administration route. The provided experimental protocols offer standardized methods for generating robust and comparable data to accurately position new therapeutic candidates within the competitive landscape of IL-17A-targeted therapies.
References
Navigating the Landscape of IL-17A Inhibition: A Comparative Guide to Preclinical Findings and the Quest for Reproducibility
For researchers, scientists, and drug development professionals, the burgeoning field of Interleukin-17A (IL-17A) modulation presents both exciting therapeutic promise and the critical challenge of ensuring data reliability. This guide provides a comparative overview of preclinical data for various IL-17A inhibitors, with a focus on the available information for "IL-17A modulator-2," a novel small molecule, and its alternatives. A significant hurdle in directly assessing the reproducibility of findings for "this compound" is the current lack of publicly available, peer-reviewed inter-laboratory studies. The data for this compound primarily originates from patent literature, which necessitates independent validation to confirm its performance and therapeutic potential.
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Consequently, the development of IL-17A inhibitors has become a major focus for pharmaceutical research.[1][2] These inhibitors can be broadly categorized into two main classes: monoclonal antibodies and small molecules.
The IL-17A Signaling Cascade: A Target for Therapeutic Intervention
The binding of the dimeric IL-17A cytokine to its receptor complex, composed of IL-17RA and IL-17RC subunits, initiates a downstream signaling cascade.[3] This ultimately leads to the activation of transcription factors like NF-κB and C/EBP, driving the expression of pro-inflammatory genes that contribute to the disease pathology in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.
Comparative Analysis of IL-17A Modulators
The landscape of IL-17A inhibitors is dominated by monoclonal antibodies that have demonstrated significant clinical efficacy. However, the development of orally bioavailable small molecule inhibitors is a key area of research, offering potential advantages in terms of administration and cost.
Quantitative Data Summary
The following tables summarize the available quantitative data for "this compound" and its key competitors. It is crucial to note that the data for "this compound" is derived from a patent and has not been independently verified in peer-reviewed literature. The potency of small molecules is often reported as IC50 (the concentration required to inhibit 50% of a biological response) or pIC50 (-log(IC50)). For comparison, a higher pIC50 value indicates greater potency.
Table 1: In Vitro Potency of IL-17A Small Molecule Inhibitors
| Compound | Target | Assay Type | Reported Potency | Source |
| This compound | IL-17A | Not specified in abstract | pIC50: 8.3 | Patent (WO2021239743A1) |
| UCB Benzimidazole Derivative | IL-17A | HTRF Assay | IC50: 4 nM | Conference Abstract |
| Anew Therapeutics Compound | IL-17A | IL-6 Secretion Assay | IC50: < 0.2 nM | Conference Abstract |
Table 2: Overview of Clinically Approved Monoclonal Antibody IL-17A Inhibitors
| Drug Name (Brand) | Target | Mechanism of Action | Key Clinical Efficacy (Psoriasis) | Source |
| Secukinumab (Cosentyx) | IL-17A | Neutralizes IL-17A cytokine | PASI 75 at week 12: ~82% | |
| Ixekizumab (Taltz) | IL-17A | Neutralizes IL-17A cytokine | PASI 75 at week 12: ~77% | |
| Brodalumab (Siliq) | IL-17RA | Blocks the IL-17 receptor A | PASI 75 at week 12: ~86% |
PASI 75 refers to a 75% reduction in the Psoriasis Area and Severity Index, a common measure of disease severity.
Experimental Protocols: A Foundation for Reproducibility
To facilitate the independent validation and comparison of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments frequently cited in the preclinical evaluation of IL-17A inhibitors.
In Vitro: IL-17A-Induced Cytokine/Chemokine Release Assay
This assay is a cornerstone for determining the in vitro potency of IL-17A inhibitors.
Objective: To measure the ability of a test compound to inhibit the IL-17A-induced production of downstream inflammatory mediators, such as IL-6 or CXCL1, in a relevant cell line.
Methodology:
-
Cell Culture: Human dermal fibroblasts or other IL-17A responsive cells are cultured to confluence in 96-well plates.
-
Compound Pre-incubation: Cells are pre-incubated with serial dilutions of the test compound (e.g., "this compound") or a reference inhibitor (e.g., Secukinumab) for a specified period (e.g., 1 hour).
-
Stimulation: Recombinant human IL-17A is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80).
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine/chemokine production (e.g., 24-48 hours).
-
Quantification: The concentration of the secreted cytokine/chemokine (e.g., IL-6) in the cell culture supernatant is quantified using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo: Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
This is a widely used animal model to assess the in vivo efficacy of anti-psoriatic therapies.
Objective: To evaluate the ability of a test compound to ameliorate psoriasis-like skin inflammation in mice.
Methodology:
-
Animal Model: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice (e.g., C57BL/6) for a set number of days (e.g., 5-7 days) to induce a psoriasis-like phenotype.
-
Treatment: The test compound is administered to the mice via a relevant route (e.g., oral gavage for a small molecule like "this compound" or intraperitoneal injection for an antibody). A vehicle control group and a positive control group (e.g., an anti-IL-17A antibody) are included.
-
Efficacy Assessment:
-
Clinical Scoring: Skin inflammation is scored daily based on erythema (redness), scaling, and thickness.
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or serum samples can be analyzed for the expression of pro-inflammatory cytokines and chemokines (e.g., IL-17A, IL-6, CXCL1) by methods such as quantitative PCR (qPCR) or ELISA.
-
-
Data Analysis: Statistical comparisons are made between the treatment groups and the vehicle control group to determine the significance of any observed therapeutic effects.
Standardized Workflow for Preclinical Evaluation
A standardized workflow is crucial for ensuring the comparability of data across different studies and laboratories.
Conclusion and Future Directions
The development of IL-17A inhibitors represents a significant advancement in the treatment of inflammatory diseases. While monoclonal antibodies have established a high bar for efficacy, the pursuit of orally available small molecules like "this compound" continues to be a major goal. The pIC50 of 8.3 reported in the patent for "this compound" is promising, suggesting high potency. However, without peer-reviewed, independently conducted studies, it is impossible to assess the reproducibility of these findings.
For the scientific community to fully evaluate the potential of "this compound" and other emerging small molecule inhibitors, a transparent and rigorous approach to data sharing is paramount. Future publications should include detailed experimental protocols and, ideally, inter-laboratory validation studies to build confidence in the reported findings. This will be crucial for making informed decisions in the drug development process and ultimately for bringing the most effective and reliable new therapies to patients.
References
Small Molecule IL-17A Modulators Versus Monoclonal Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the landscape of Interleukin-17A (IL-17A) targeted therapies is evolving. While monoclonal antibodies have been the mainstay for treating IL-17A-mediated inflammatory diseases, a new class of small molecule modulators is emerging, offering potential advantages. This guide provides an objective comparison of these two therapeutic modalities, supported by available experimental data and detailed methodologies.
Interleukin-17A, a key pro-inflammatory cytokine, plays a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The therapeutic blockade of IL-17A signaling has proven to be a successful strategy in managing these conditions.[3] This has been primarily achieved through the use of monoclonal antibodies that directly neutralize IL-17A or block its receptor.[1][4] However, the development of orally bioavailable small molecule IL-17A modulators presents a paradigm shift in treatment convenience and accessibility.
Mechanism of Action: A Tale of Two Approaches
Monoclonal Antibodies: These are large protein therapeutics administered via injection. They function by binding with high specificity and affinity to circulating IL-17A, preventing it from interacting with its cell surface receptor, IL-17RA/RC. This extracellular sequestration effectively neutralizes the cytokine's pro-inflammatory activity. Some monoclonal antibodies, like bimekizumab, can simultaneously neutralize both IL-17A and the related cytokine IL-17F.
Small Molecule Modulators: These are chemically synthesized compounds with low molecular weight, allowing for oral administration. They are designed to interfere with the IL-17A signaling pathway. One common mechanism involves the disruption of the protein-protein interaction between IL-17A and its receptor, IL-17RA. By binding to a pocket on the IL-17A protein, these small molecules can allosterically inhibit its function.
Below is a diagram illustrating the distinct mechanisms of action.
Comparative Advantages and Disadvantages
The primary distinction between these two classes of drugs lies in their physicochemical properties and route of administration, which in turn dictates their potential advantages and disadvantages.
| Feature | Monoclonal Antibodies | Small Molecule Modulators |
| Route of Administration | Injectable (Subcutaneous/Intravenous) | Oral |
| Bioavailability | High | Variable, formulation dependent |
| Half-life | Long (days to weeks) | Short (hours) |
| Dosing Frequency | Infrequent (e.g., every 2-4 weeks) | Frequent (e.g., once or twice daily) |
| Tissue Penetration | Limited, mainly in circulation | Potentially better, including into tissues and across the blood-brain barrier |
| Immunogenicity | Potential for anti-drug antibody formation | Low |
| Manufacturing | Complex and costly (biological process) | Simpler and less expensive (chemical synthesis) |
| Flexibility in Dosing | Less flexible | More flexible, allowing for easier dose adjustments |
Performance Data: A Look at the Evidence
Direct comparative clinical trial data between a specific small molecule IL-17A modulator and a monoclonal antibody is not yet widely available. However, early-phase clinical studies of oral small molecule inhibitors have shown promising results.
Table 1: Efficacy of an Oral Small Molecule IL-17A Inhibitor in Psoriasis
| Compound | Study Phase | Population | Key Efficacy Endpoint | Result |
| DC-806 | Phase I | 40 participants with psoriasis | Mean PASI score reduction at 4 weeks | -43.7% (800 mg twice daily) vs. -13.3% (placebo) |
In contrast, monoclonal antibodies have demonstrated robust efficacy in large-scale Phase III clinical trials.
Table 2: Efficacy of IL-17A Monoclonal Antibodies in Psoriasis
| Compound | Study | Key Efficacy Endpoint | Result |
| Secukinumab | ERASURE | PASI 75 response at week 12 | 81.6% (300 mg) vs. 4.5% (placebo) |
| Ixekizumab | UNCOVER-2 | PASI 75 response at week 12 | 89.7% (80 mg every 2 weeks) vs. 2.4% (placebo) |
While the efficacy data for monoclonal antibodies appear more impressive, it is important to note that these are from later-stage, larger trials. The early data for small molecules is encouraging and suggests a clinically meaningful effect.
A significant consideration for small molecule inhibitors is the potential for off-target effects and associated adverse events. For instance, a Phase I study of the oral IL-17A inhibitor LY3509754 was terminated due to drug-induced liver injury (DILI) in some participants, which was theorized to be an off-target effect.
Experimental Protocols
The evaluation of both monoclonal antibodies and small molecule modulators of IL-17A relies on a series of in vitro and in vivo assays to determine their potency, specificity, and mechanism of action.
IL-17A Neutralization Assay (Cell-Based)
This assay is crucial for determining the functional ability of an inhibitor to block IL-17A-induced cellular responses.
Methodology:
-
Cell Culture: Human colorectal adenocarcinoma cells (HT-29) or mouse embryonic fibroblasts (NIH/3T3) are cultured in appropriate media. These cells are known to respond to IL-17A by producing downstream inflammatory mediators.
-
Inhibitor Preparation: The monoclonal antibody or small molecule modulator is serially diluted to create a range of concentrations.
-
Stimulation: Recombinant human IL-17A is pre-incubated with the different concentrations of the inhibitor for a set period (e.g., 1-2 hours) at 37°C.
-
Cell Treatment: The IL-17A/inhibitor mixtures are then added to the cultured cells.
-
Incubation: The cells are incubated for 24 to 48 hours to allow for the production of downstream signaling molecules.
-
Readout: The concentration of a downstream marker, such as IL-6 or GROα (CXCL1), in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is determined.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding affinity (KD) of an inhibitor to its target.
Methodology:
-
Chip Preparation: Recombinant human IL-17A is immobilized on a sensor chip.
-
Analyte Injection: The monoclonal antibody or small molecule modulator (analyte) is flowed over the chip surface at various concentrations.
-
Binding Measurement: The change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte, is measured in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD = kd/ka) is calculated to quantify the binding affinity.
Conclusion: A Promising Future for Oral IL-17A Inhibition
Monoclonal antibodies against IL-17A have revolutionized the treatment of several autoimmune diseases, offering high efficacy and specificity. However, their injectable route of administration and high cost can be significant drawbacks for patients.
Small molecule IL-17A modulators represent a promising new frontier in immunotherapy. Their potential for oral administration, improved tissue penetration, and lower manufacturing costs could significantly enhance patient convenience and access to treatment. While early clinical data is encouraging, further research is needed to establish their long-term efficacy and safety profiles, particularly concerning the potential for off-target effects.
The continued development and investigation of both monoclonal antibodies and small molecule modulators will undoubtedly lead to a more diverse and personalized therapeutic arsenal for patients with IL-17A-driven diseases. The choice between these modalities will ultimately depend on a careful consideration of efficacy, safety, patient preference, and cost-effectiveness.
References
- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 2. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]
- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of IL-17A Modulator-2
Essential guidelines for the safe handling and disposal of IL-17A modulator-2, ensuring laboratory safety and regulatory compliance.
For researchers and scientists in the field of drug development, the integrity of scientific research extends beyond groundbreaking discoveries to the responsible management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a compound used in research associated with immune-related diseases, cancer, and neurodegenerative disorders.[1] Adherence to these protocols is paramount for any research professional engaged in the handling of biological agents to ensure the safety of laboratory personnel and the environment.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. As with many biological modulators, it should be treated as a potential biohazard.
-
Personal Protective Equipment (PPE): Always wear a long-sleeved laboratory coat, appropriate gloves (such as rubber or plastic), and safety goggles or a face shield.[4]
-
Spill Management: In the event of a spill, absorb the liquid with an appropriate cloth or absorbent material. The contaminated area should then be thoroughly washed with soap and water or a suitable laboratory detergent.[4] All materials used for cleanup must be disposed of as biohazardous waste.
-
First Aid:
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.
-
Step-by-Step Disposal Procedures
Proper waste segregation is the foundational step in the safe disposal of this compound. Never mix this waste with general laboratory trash. All waste, whether liquid or solid, must be decontaminated before final disposal.
Liquid waste, such as cell culture media containing this compound, must be deactivated before being discarded.
-
Collection: Collect all liquid waste containing this compound in a leak-proof container clearly labeled as "Biohazardous Waste."
-
Chemical Inactivation: A common and effective method for inactivating biological agents is through chemical disinfection.
-
Add a 10% final concentration of household bleach (sodium hypochlorite solution) to the liquid waste. For example, add one part bleach to nine parts liquid waste.
-
Gently swirl the container to ensure thorough mixing.
-
Allow a minimum contact time of 30 minutes for complete inactivation.
-
-
Disposal: After inactivation, the treated liquid can typically be poured down a laboratory sink with a copious amount of water, provided it complies with local and institutional regulations.
Solid waste includes items such as contaminated gloves, pipette tips, culture flasks, and absorbent materials from spill cleanups.
-
Collection: Place all solid waste contaminated with this compound into a red or orange biohazard bag that is puncture-resistant. This bag must be placed within a rigid, leak-proof secondary container with a tight-fitting lid and labeled with the universal biohazard symbol.
-
Decontamination: The primary method for decontaminating solid biohazardous waste is autoclaving (steam sterilization). This process effectively renders the infectious material safe.
-
Final Disposal: Once autoclaved, the biohazard bag should be securely closed. Depending on institutional policies, the autoclaved waste may be disposed of as general waste or collected by a certified hazardous waste contractor.
Quantitative Data for Chemical Inactivation
The following table summarizes the recommended parameters for the chemical inactivation of biological waste.
| Parameter | Recommendation |
| Disinfectant | Household Bleach (Sodium Hypochlorite) |
| Final Concentration | 1:10 dilution (1 part bleach to 9 parts liquid waste) |
| Contact Time | Minimum of 30 minutes |
Experimental Protocols and Signaling Pathways
Understanding the mechanism of action of IL-17A is crucial for researchers working with its modulators. IL-17A is a pro-inflammatory cytokine that plays a significant role in various autoimmune diseases by stimulating the release of other inflammatory mediators.
Below is a diagram illustrating the simplified signaling pathway of IL-17A.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
